1-Phenylguanidine carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8170. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
carbonic acid;2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYAIICRRZSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6685-76-3 | |
| Record name | Carbonic acid, compd. with N-phenylguanidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6685-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70216974 | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-89-0, 14018-90-7, 6685-76-3 | |
| Record name | Phenylguanidine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with N-phenylguanidine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006685763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
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| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, compd. with phenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenylguanidine Carbonate: A Technical Guide to Its Basic Properties for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Characteristics, Basicity, and Industrial Applications of 1-Phenylguanidine Carbonate.
This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, a compound of interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's behavior and characteristics. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.
Core Physicochemical Properties
This compound is a white crystalline powder.[1] Its fundamental properties are crucial for its handling, formulation, and application in various scientific contexts. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃ | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| Melting Point | 149-153 °C | [2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Aqueous Solubility | Sparingly soluble in water. The free base, 1-phenylguanidine, has a reported aqueous solubility of approximately 0.05 g per 100 mL. | [1][4] |
| pKa of Phenylguanidinium Ion | 10.88 |
Basicity and pKa Determination
The guanidinium group in 1-phenylguanidine is strongly basic due to the resonance stabilization of its protonated form. The pKa of the conjugate acid (the phenylguanidinium ion) is a critical parameter for understanding its ionization state at different pH values, which is fundamental in drug development and chemical synthesis. A reported pKa value for phenylguanidine is 10.88.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following is a detailed methodology for determining the pKa of a weakly basic compound like 1-phenylguanidine. This method involves titrating a solution of the compound with a standardized acid and monitoring the pH change.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of a known concentration (e.g., 0.01 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the analyte solution. Begin the titration by adding small increments of the HCl solution (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., to 0.1-0.2 mL) to accurately determine the equivalence point, which is the point of the steepest pH change. Continue the titration several milliliters past the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point from the inflection point of the curve. This can be done visually or by calculating the first or second derivative of the curve.
-
The volume of titrant at the half-equivalence point (half the volume of HCl required to reach the equivalence point) corresponds to the point where the concentrations of the protonated and unprotonated forms of phenylguanidine are equal.
-
The pH at the half-equivalence point is equal to the pKa of the phenylguanidinium ion.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Handle this compound in a well-ventilated area.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse thoroughly with water.[5]
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.[6]
Industrial Application: Vulcanization Accelerator
This compound is utilized in the rubber industry as a medium-speed vulcanization accelerator.[1] It is often employed as a secondary accelerator in conjunction with primary accelerators like thiazoles and sulfenamides to enhance the cross-linking efficiency of sulfur with rubber polymers.
The basic nature of the guanidine moiety is key to its function as an accelerator. It activates the vulcanization process, leading to a more rapid formation of the cross-linked rubber network. The following diagram illustrates the logical workflow of its role in this industrial process.
Experimental Workflow: pKa Determination
The following diagram outlines the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.
References
- 1. Page loading... [guidechem.com]
- 2. Phenylguanidine carbonate salt CAS#: 14018-90-7 [m.chemicalbook.com]
- 3. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. Phenyl Guanidine Carbonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
An In-Depth Technical Guide to 1-Phenylguanidine Carbonate (CAS: 6685-76-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylguanidine carbonate is a versatile organic compound that serves as a crucial intermediate and building block in various chemical syntheses. Its utility spans from industrial applications, such as a vulcanization accelerator in the rubber industry, to being a key precursor in the development of pharmaceuticals and agrochemicals.[1] For researchers and professionals in drug discovery and development, this compound is of particular interest due to its role in the synthesis of bioactive heterocyclic compounds, most notably pyrimidine derivatives that have shown potential as kinase inhibitors. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, synthesis, applications in the synthesis of bioactive molecules, and the associated biological signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference |
| CAS Number | 6685-76-3 | [1] |
| Molecular Formula | C₈H₁₁N₃O₃ | [1] |
| Molecular Weight | 197.19 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 149-153 °C (decomposes) | |
| pKa (of Phenylguanidine) | 10.88 | |
| Solubility | Sparingly soluble in water. Slightly soluble in aqueous base with sonication. | [1][2] |
Spectral Data:
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation with a carbonate salt.
Experimental Protocol: Synthesis from Aniline and Cyanamide
This protocol is adapted from patent literature and provides a general framework for the synthesis.
Materials:
-
Aniline
-
Hydrochloric acid (32%)
-
50% aqueous cyanamide solution
-
Sodium carbonate
-
Water
Procedure:
-
To a reaction vessel, add aniline (1.0 mol).
-
Slowly add 32% hydrochloric acid until the pH of the solution reaches approximately 2.5.
-
Heat the solution to 87°C with stirring.
-
Over a period of 1 hour, add a 50% aqueous solution of cyanamide (1.10 mol).
-
Maintain the reaction at 87°C with stirring for an additional 3 hours.
-
Cool the reaction mixture to 60°C.
-
In a separate vessel, prepare a solution of sodium carbonate (0.6 mol) in water.
-
Slowly add the reaction mixture to the sodium carbonate solution over 30 minutes.
-
Cool the resulting suspension to 5°C to facilitate complete precipitation.
-
Filter the crystalline precipitate, wash with cold water, and dry under vacuum.[3]
Yields: Reported yields for similar processes are typically in the range of 90-95%.[3]
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery: Synthesis of Bioactive Pyrimidines
This compound is a valuable reagent for the synthesis of a variety of bioactive molecules, including fungicides like cyprodinil and precursors for polo-like kinase 1 (PLK1) inhibitors. A significant application in drug discovery is its use in the construction of substituted pyrimidine scaffolds. These pyrimidine derivatives have been identified as potent inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[4]
Experimental Protocol: General Synthesis of 2-(Phenylamino)pyrimidine Derivatives
This generalized protocol illustrates the condensation reaction to form the pyrimidine ring.
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound or its equivalent (e.g., an α,β-unsaturated ketone)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Base or acid catalyst (if required)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
If necessary, add a catalytic amount of a base (e.g., sodium ethoxide) or acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Reaction Workflow:
Caption: General workflow for pyrimidine synthesis.
Role in Targeting Cellular Signaling Pathways
The significance of this compound in drug discovery is underscored by the biological activity of the molecules it helps create. Pyrimidine derivatives synthesized from this precursor have been shown to inhibit critical cellular signaling pathways implicated in cancer and other diseases.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a key driver in many cancers.[4] Several classes of pyrimidine-based compounds act as EGFR inhibitors by competing with ATP for binding to the kinase domain.[5] This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[5][6]
EGFR Signaling Pathway Inhibition:
Caption: Inhibition of the EGFR signaling pathway.
Modulation of NF-κB and MAPK Signaling Pathways
Inflammatory responses are often mediated by the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. Chronic activation of these pathways is associated with various diseases, including cancer and inflammatory disorders. Some bioactive compounds derived from pyrimidines have demonstrated the ability to suppress these pathways, thereby exerting anti-inflammatory effects.[7][8] The inhibition can occur at various points in the cascade, such as preventing the phosphorylation of key kinases or the nuclear translocation of transcription factors.[8]
NF-κB Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway.
Toxicology and Pharmacokinetics
For any compound with therapeutic potential, a thorough evaluation of its safety and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is critical.
Toxicology: Detailed toxicological data for this compound is not extensively available in the public domain. However, GHS classifications for the parent compound, N-phenylguanidine, indicate that it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects. For this compound, some suppliers indicate hazards such as being harmful if swallowed and causing skin and serious eye irritation.[9] A comprehensive toxicological assessment, including acute and chronic toxicity studies, would be necessary for any drug development program involving this compound or its direct derivatives.
Pharmacokinetics (ADME): Similarly, specific ADME data for this compound is lacking. However, studies on pyrimidine derivatives designed for therapeutic use have shown that the scaffold can be modified to achieve favorable pharmacokinetic properties, such as oral bioavailability and metabolic stability.[10] For instance, pyridine-pyrimidine amides have been developed that exhibit good oral absorption, are metabolically stable, and do not significantly inhibit major CYP enzymes.[10] In silico ADME predictions are often employed in the early stages of discovery to guide the design of derivatives with improved drug-like properties.[11]
Experimental Workflow for In Vitro ADME Profiling:
Caption: Workflow for in vitro ADME profiling.
Conclusion
This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. Its utility as a precursor for bioactive pyrimidine derivatives, particularly those targeting key cellular signaling pathways like EGFR, NF-κB, and MAPK, highlights its potential in the development of novel therapeutics. While there is a foundation of knowledge regarding its synthesis and applications, further research is needed to fully characterize its physicochemical properties, expand on detailed and optimized experimental protocols, and thoroughly investigate the toxicology and pharmacokinetics of both the parent compound and its derivatives. This guide serves as a technical resource to aid researchers in leveraging the potential of this compound in their scientific endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]
- 3. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of 1-Phenylguanidine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylguanidine carbonate is a versatile organic compound with applications ranging from a vulcanization accelerator in the rubber industry to a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its biological activity, including antimicrobial properties, makes it a compound of interest for further investigation in drug development.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on data relevant to researchers in the chemical and biomedical sciences.
Chemical Structure and Identification
This compound is an organic salt consisting of a phenylguanidinium cation and a carbonate or bicarbonate anion. It can exist in different stoichiometric ratios, most commonly as a 1:1 or a 2:1 salt of phenylguanidine to carbonic acid. This distinction is crucial for accurate experimental work and is reflected in the different CAS numbers and molecular formulas.
The core structure features a guanidine group attached to a phenyl ring. The guanidinium cation is stabilized by resonance, distributing the positive charge over several atoms.
Table 1: Chemical Identifiers for this compound (1:1 Salt)
| Identifier | Value |
| IUPAC Name | carbonic acid;2-phenylguanidine |
| CAS Number | 6685-76-3, 14018-90-7 |
| Molecular Formula | C8H11N3O3 |
| Molecular Weight | 197.19 g/mol |
| SMILES String | C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |
| InChI Key | XDSYAIICRRZSJX-UHFFFAOYSA-N |
Table 2: Chemical Identifiers for this compound (2:1 Salt)
| Identifier | Value |
| IUPAC Name | bis(diaminomethylidene(phenyl)azanium);carbonate |
| CAS Number | 6291-89-0 |
| Molecular Formula | C15H20N6O3 |
| Molecular Weight | 332.36 g/mol |
| SMILES String | C1=CC=C(C=C1)[NH+]=C(N)N.C1=CC=C(C=C1)[NH+]=C(N)N.C(=O)([O-])[O-] |
| InChI Key | AYGJSDKAQHAHHO-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically a white crystalline powder.[1] The melting point and other physical properties can vary depending on the specific salt form.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | 149-153 °C[2] |
| Solubility | Sparingly soluble in water[1] |
Spectral Analysis
Characterization of this compound is typically achieved through various spectroscopic methods. While detailed spectral data is often proprietary or requires access to specialized databases, the following techniques are standard for the structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the presence of the phenyl and guanidinium moieties and their connectivity. Spectral data for phenylguanidine carbonate is available on platforms such as ChemicalBook.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the characteristic functional groups present in the molecule. The spectrum would be expected to show absorptions for N-H, C-N, C=N, and C=C bonds, as well as the characteristic bands of the carbonate anion around 1445 cm-1 and 875 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The PubChem entry for N-phenylguanidine indicates the availability of GC-MS data.[3]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily in the patent literature. A common approach involves the reaction of aniline with a source of cyanamide, followed by treatment with carbonic acid or a carbonate salt.
Protocol 1: Synthesis from Aniline and Cyanamide Solution
This method involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation of the carbonate salt.
Materials:
-
Aniline
-
Hydrochloric acid
-
50% Cyanamide solution
-
Sodium carbonate
-
Phase transfer catalyst (optional)
Procedure:
-
Aniline is dissolved in water and acidified with hydrochloric acid to form aniline hydrochloride.
-
A phase transfer catalyst may be added at this stage.
-
A 50% aqueous solution of cyanamide is added dropwise to the aniline hydrochloride solution while maintaining the temperature at 60-70 °C.
-
The reaction mixture is stirred at this temperature for a specified period (e.g., 2.5 hours).
-
After the reaction is complete, a solution of sodium carbonate is added to the mixture to precipitate this compound.
-
The pH of the solution may be adjusted to 7 to ensure complete precipitation.
-
The solid product is collected by filtration, washed with water, and dried.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Biological Activity and Applications
1-Phenylguanidine and its derivatives exhibit a range of biological activities.
-
Antimicrobial Agent: this compound has been reported to possess antimicrobial properties, making it a candidate for development in pharmaceuticals and personal care products.[1]
-
Precursor for Agrochemicals: It serves as a key intermediate in the synthesis of fungicides.
-
Pharmaceutical Intermediate: Phenylguanidine derivatives have been investigated for various therapeutic applications. For instance, they are used in the preparation of selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[4]
While the direct signaling pathways of 1-phenylguanidine are not extensively documented in publicly available literature, the guanidine moiety is a common feature in molecules that interact with various biological targets, including ion channels and enzymes. The biological effects of phenylguanidine derivatives are an active area of research.
Conclusion
This compound is a compound with significant industrial and potential therapeutic relevance. A thorough understanding of its chemical structure, properties, and synthesis is essential for its effective application and for the development of novel derivatives with enhanced biological activities. This guide provides a foundational overview to aid researchers and professionals in their work with this versatile molecule. Further investigation into its specific mechanism of action and biological targets is warranted to fully exploit its therapeutic potential.
References
Technical Data Summary: 1-Phenylguanidine Carbonate
This document provides the calculated molecular weight for 1-phenylguanidine carbonate, a salt formed from the reaction of 1-phenylguanidine and carbonic acid. The information is intended for researchers, scientists, and professionals in drug development who require precise chemical data for this compound.
Molecular Weight Data
The molecular weight of this compound is determined by the stoichiometry of the salt. Guanidine compounds are basic and react with the diprotic carbonic acid, typically in a 2:1 ratio, to form a stable salt. The data below is based on this (2:1) stoichiometry.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| 1-Phenylguanidine | C₇H₉N₃ | 135.17[1][2] |
| Carbonic Acid | H₂CO₃ | 62.025[3][4] |
| This compound (2:1 Salt) | (C₇H₉N₃)₂·H₂CO₃ | 332.37 |
Calculation of Molecular Weight
The molecular weight of the this compound salt is the sum of the molecular weights of its constituent parts in their stoichiometric ratio.
-
Molecular Weight of 1-Phenylguanidine: 135.17 g/mol
-
Molecular Weight of Carbonic Acid: 62.025 g/mol
The calculation for the (2:1) salt is as follows:
(2 x Molecular Weight of 1-Phenylguanidine) + (1 x Molecular Weight of Carbonic Acid) = Total Molecular Weight
(2 x 135.17 g/mol ) + 62.025 g/mol = 270.34 g/mol + 62.025 g/mol = 332.365 g/mol
The final calculated molecular weight is 332.37 g/mol (rounded to two decimal places).
Note: The requested experimental protocols and signaling pathway diagrams are not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental chemical property calculated from the atomic masses of the constituent elements as found on the periodic table. It is not determined through experimental workflows or biological signaling pathways that would necessitate such visualizations.
References
Navigating the Solubility Landscape of 1-Phenylguanidine Carbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylguanidine carbonate is a compound of interest in various chemical and pharmaceutical applications. Its efficacy and utility in these fields are intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the critical need for reliable solubility data in research and development. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate precise data tailored to their specific requirements.
Understanding the Solubility Profile of this compound
This compound is a salt consisting of a protonated phenylguanidine cation and a carbonate anion. Its solubility is governed by the interplay between the polar guanidinium and carbonate groups and the non-polar phenyl group. Generally, it is sparingly soluble in water and slightly soluble in aqueous base. The presence of the phenyl ring tends to decrease its solubility in highly polar solvents like water, while the ionic nature of the guanidinium carbonate portion limits its solubility in non-polar organic solvents.
Based on the solubility of structurally related compounds, such as guanidine salts, it is anticipated that this compound will exhibit some degree of solubility in polar organic solvents, particularly those capable of hydrogen bonding. For instance, guanidine hydrochloride shows solubility in alcohols like methanol and ethanol, as well as in polar aprotic solvents like N,N-dimethylformamide (DMF). Conversely, the related guanidine carbonate is only slightly soluble in methanol and practically insoluble in less polar solvents like acetone, benzene, and ether. This suggests a nuanced solubility profile for this compound, where a balance of solvent polarity is key.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound across a range of organic solvents is scarce. To facilitate research and formulation development, the following table provides a compilation of qualitative solubility information and highlights the need for experimental determination.
| Solvent Classification | Solvent | Qualitative Solubility | Notes |
| Polar Protic | Methanol | Likely Slightly Soluble | The polar hydroxyl group can interact with the guanidinium and carbonate ions, but the phenyl group may limit high solubility. |
| Ethanol | Likely Slightly Soluble | Similar to methanol, but the increased hydrocarbon character may slightly decrease solubility compared to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong, polar aprotic solvent capable of solvating cations and anions effectively. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the ionic components of the salt. | |
| Acetone | Likely Sparingly Soluble | Acetone has a lower polarity than DMSO and DMF, which may result in lower solubility. | |
| Non-Polar | Toluene | Likely Insoluble | The non-polar nature of toluene makes it a poor solvent for ionic compounds. |
| Hexane | Likely Insoluble | As a non-polar aliphatic hydrocarbon, hexane is not expected to dissolve this compound to any significant extent. |
Experimental Protocols for Solubility Determination
To obtain reliable quantitative solubility data, standardized experimental protocols are essential. Below are detailed methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a given temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Ensure that a visible excess of the solid material remains to confirm that the solution is saturated.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Kinetic Solubility Determination (High-Throughput Screening Method)
Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense a small, precise volume of the DMSO stock solution into the wells of a microtiter plate.
-
Add the desired organic solvent to each well to achieve the target final concentration of this compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Incubation and Precipitation Observation:
-
Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation and that the kinetic solubility limit has been exceeded.
-
-
Quantification (Optional):
-
Alternatively, after incubation, the solutions can be filtered using a filter plate.
-
The concentration of the dissolved compound in the filtrate can then be determined by an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
Synthesis of 1-Phenylguanidine Carbonate from Aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-phenylguanidine carbonate, a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthetic methodologies, presents key quantitative data, and offers comprehensive experimental protocols.
Introduction
1-Phenylguanidine and its salts are crucial building blocks in organic synthesis.[2][3] Specifically, this compound is utilized in the preparation of various bioactive compounds, including fungicides like cyprodinil and potential kinase inhibitors.[2] This guide focuses on the primary manufacturing processes starting from aniline, a readily available raw material.
Synthetic Pathways
Two primary pathways for the synthesis of this compound from aniline have been established in the chemical literature. The first, and more traditional method, involves the formation of aniline hydrochloride as an intermediate. A second, more recent approach utilizes carbon dioxide directly in the reaction sequence.
Aniline Hydrochloride Pathway
The most common industrial synthesis involves the reaction of aniline with hydrochloric acid to form aniline hydrochloride. This salt is then reacted with an aqueous solution of cyanamide to yield 1-phenylguanidinium chloride. The final product, this compound, is precipitated by the addition of an alkali metal carbonate or bicarbonate.[4] A significant advantage of this process is the ability to achieve high yields, often exceeding 90%.[4] Careful control of pH is crucial for minimizing the formation of by-products and maximizing purity.[4]
Carbon Dioxide Pathway
An alternative synthetic route involves the reaction of aniline with carbon dioxide to form an aniline bicarbonate intermediate.[5] This is then reacted with a cyanamide solution, also under a carbon dioxide atmosphere, to produce 1-phenylguanidine bicarbonate. This method is promoted as being more environmentally friendly by reducing the use of hydrochloric acid and minimizing waste streams.[5] The reported yields for this process are also high, with purities reaching over 99%.[5]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources for the synthesis of this compound and bicarbonate.
Table 1: Reaction Conditions and Yields for the Aniline Hydrochloride Pathway
| Parameter | Value | Reference |
| Aniline to Cyanamide Molar Ratio | 1 : 1.1 - 1.25 | [4] |
| Reaction Temperature | 85 - 100 °C (reflux) | [4] |
| pH Range | 2 - 3 | [4] |
| Yield (based on aniline) | 92.7 - 94.5% | [4] |
| Product Melting Point | 147 - 152 °C (decomposition) | [4] |
| Purity (free base) | 66.8 - 77.4% | [4] |
Table 2: Reaction Conditions and Yields for the Carbon Dioxide Pathway
| Parameter | Value | Reference |
| Aniline to Cyanamide Molar Ratio | 1 : 1.1 - 1.5 | [5] |
| Neutralization Temperature | 10 - 20 °C | [5] |
| Reaction Temperature | 60 - 80 °C | [5] |
| pH Range | 6 - 8 | [5] |
| Yield | > 85% | [5] |
| Purity | > 99% | [5] |
| Drying Temperature | 50 - 60 °C (vacuum) | [5] |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic pathways.
Protocol for the Aniline Hydrochloride Pathway
This protocol is a synthesized representation based on the procedures outlined in patent literature.[4]
Step 1: Formation of Aniline Hydrochloride
-
To a reaction vessel equipped with external cooling, add 98.2 g (1.0 mol) of aniline and 84 g of water.
-
While stirring and cooling, slowly add 114.1 g of 32% hydrochloric acid. Maintain the temperature below 30°C.
Step 2: Guanylation Reaction
-
Heat the aniline hydrochloride solution to boiling (approximately 100°C).
-
Over a period of 30 minutes, add 104.6 g (1.25 mol) of a 50% aqueous cyanamide solution.
-
Maintain the mixture at reflux for 2 hours.
-
(Optional) Add 4.8 g of activated carbon and stir for 15 minutes. Filter the hot solution to remove the activated carbon.
Step 3: Precipitation of this compound
-
In a separate vessel, prepare a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water.
-
Cool the 1-phenylguanidinium chloride solution to 60°C and add it to the sodium carbonate solution over 30 minutes with stirring.
-
Cool the resulting suspension to 5°C to complete crystallization.
Step 4: Isolation and Drying
-
Filter the crystalline precipitate.
-
Wash the filter cake with cold water.
-
Dry the product at 70°C under vacuum (30 mbar).
Protocol for the Carbon Dioxide Pathway
This protocol is based on the methodology described in the patent literature.[5]
Step 1: Neutralization Reaction
-
In a reactor, combine aniline and the mother liquor from a previous batch in a mass ratio of 1:3 to 1:6.
-
Cool the mixture to 10-20°C.
-
Bubble carbon dioxide gas through the solution for 1-2 hours, maintaining the pH between 6 and 8, to form aniline bicarbonate. Monitor the disappearance of aniline using liquid chromatography.
Step 2: Addition Reaction
-
Heat the reaction mixture to 60-80°C.
-
Slowly add a cyanamide solution (molar ratio of aniline to cyanamide is 1:1.1-1.5) while continuously bubbling carbon dioxide through the system.
-
Stir the reaction for 5-6 hours at this temperature.
Step 3: Crystallization and Isolation
-
Cool the reaction mixture to 25-30°C over a period of 1-2 hours.
-
Continue cooling to 0-5°C and hold for 30 minutes to complete crystallization.
-
Filter the product.
Step 4: Washing and Drying
-
Wash the filter cake three times with water at 0-10°C. The mother liquor can be recycled.
-
Dry the product under vacuum (-0.05 to -0.07 MPa) at 50-60°C.
Conclusion
The synthesis of this compound from aniline can be achieved through multiple high-yielding pathways. The choice between the traditional aniline hydrochloride method and the more recent carbon dioxide-based approach will depend on factors such as cost, environmental considerations, and available equipment. Both methods, when carefully controlled, provide a product of sufficient purity for subsequent use in pharmaceutical and agrochemical applications. Further optimization of reaction conditions may be possible to improve yields and reduce cycle times.
References
- 1. Phenylguanidine carbonate (2:1) | Alzchem Group [alzchem.com]
- 2. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
- 3. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]
- 4. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 5. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylguanidine Carbonate
Abstract: This technical guide provides a comprehensive overview of the potential mechanisms of action for 1-phenylguanidine. Due to a lack of specific data for the carbonate salt, this document synthesizes findings from the broader class of guanidine and phenylguanidine derivatives to propose likely biological targets and pathways. The primary focus is on two key areas of interaction: voltage-gated ion channels and serotonin 5-HT3 receptors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further investigation into the pharmacological profile of 1-phenylguanidine and its analogues.
Introduction
The guanidinium group is a critical pharmacophore found in numerous biologically active compounds, both natural and synthetic.[1][2] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for interactions with a wide array of biological targets.[3] 1-Phenylguanidine, as a simple aryl derivative, serves as a foundational structure for more complex therapeutic agents. While 1-phenylguanidine carbonate is utilized in various industrial applications, its specific pharmacological mechanism of action is not extensively documented. This guide consolidates evidence from related guanidine compounds to elucidate its most probable core mechanisms. The available data strongly suggests that the phenylguanidine moiety interacts with ion channels and specific neurotransmitter receptors.
Postulated Core Mechanisms of Action
Based on the pharmacological activities of structurally related compounds, two primary mechanisms of action are proposed for 1-phenylguanidine: modulation of voltage-gated ion channels and interaction with 5-HT3 receptors.
Modulation of Voltage-Gated Ion Channels
Guanidine and its derivatives are known to interact with voltage-gated ion channels, particularly potassium (Kv) and sodium (Nav) channels.[4][5][6]
Voltage-Gated Potassium (Kv) Channels: Guanidinium compounds can act as inhibitors of Kv channels.[4][5] The proposed mechanism involves the binding of the guanidinium group within the intracellular pore of the channel. This interaction is thought to stabilize a closed state of the channel by perturbing a hydrophobic subunit interface, thereby preventing the conformational changes required for channel opening.[4] By inhibiting presynaptic Kv channels, guanidine can prolong the action potential, leading to an increased influx of calcium and enhanced neurotransmitter release.[5][6]
Voltage-Gated Sodium (Nav) Channels: The guanidinium moiety is a key feature of potent Nav channel blockers like saxitoxin and tetrodotoxin.[7][8] These toxins physically occlude the channel pore. Simpler guanidine compounds can also modulate Nav channel gating, producing shifts in the voltage-dependence of activation and inactivation.[6] This modulation can alter neuronal excitability. The primary effect of guanidine on these channels is often a depolarizing shift in the voltage-dependence of their gating parameters.[6]
Interaction with Serotonin 5-HT3 Receptors
Arylguanidines and the structurally similar arylbiguanides exhibit affinity for 5-HT3 receptors.[9] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations and neuronal depolarization.[10] Phenylbiguanide, a close analogue of 1-phenylguanidine, is a known 5-HT3 receptor agonist and is used experimentally to study the function of these receptors.[11] Activation of 5-HT3 receptors by phenylbiguanide has been shown to trigger dopamine release in the nucleus accumbens of rats.[11]
Binding data for 1-phenylguanidine at the human 5-HT3 receptor has been reported, indicating a direct interaction.[12] This suggests that some of the physiological effects of 1-phenylguanidine could be mediated through the modulation of serotonergic pathways.
Quantitative Data
The following tables summarize the available quantitative data for 1-phenylguanidine and related compounds to provide a comparative context for their biological activities.
Table 1: 5-HT3 Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Assay Description |
|---|
| 1-Phenylguanidine | Human 5-HT3 | 2340 | Inhibition of [3H]GR-65630 binding in NG 108-15 cells.[12] |
Table 2: Organic Cation Transporter (OCT) Inhibition
| Compound | Transporter | IC50 (nM) | Assay Description |
|---|---|---|---|
| 1-Phenylguanidine | Human OCT2 | 89,000 | Inhibition of [3H]MPP+ uptake in HEK293 cells.[12][13] |
| 1-Phenylguanidine | Human OCT3 | 99,800 | Inhibition of OCT3.[12] |
Experimental Protocols
To investigate the postulated mechanisms of action of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Granisetron or 1 µM quipazine).[14]
-
Test Compound: this compound at various concentrations.
-
Filtration: Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[10]
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 20-50 µg protein) with a fixed concentration of the radioligand (at or below its Kd) and varying concentrations of this compound.[10]
-
Controls: Prepare wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled competitor).[14]
-
Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[14][15]
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester to separate bound from free radioligand.[10]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[10][15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.[14]
Patch-Clamp Electrophysiology for Voltage-Gated Ion Channel Modulation
This protocol is used to assess the functional effects of this compound on voltage-gated sodium or potassium channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell Line: A cell line stably expressing the voltage-gated ion channel of interest (e.g., Nav1.7 or Kv2.1).
-
Patch-Clamp Rig: Includes an amplifier, micromanipulator, microscope, and data acquisition system.
-
Microelectrodes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ when filled with internal solution.[16][17]
-
Internal Solution (for whole-cell recordings): Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3. Osmolarity should be slightly lower than the external solution.[16]
-
External Solution (Artificial Cerebrospinal Fluid - ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[16]
-
Test Compound: this compound dissolved in the external solution at various concentrations.
Procedure:
-
Cell Preparation: Plate cells at an appropriate density for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass microelectrodes. Fill the pipette with the internal solution.[18]
-
Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).[18]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[18]
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of voltage steps (a voltage protocol) to elicit ion channel currents.[17]
-
Data Acquisition: Record baseline currents in the absence of the test compound.
-
Compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Effect Measurement: After the compound has been applied, repeat the voltage protocol to record changes in the ion channel currents (e.g., changes in amplitude, kinetics of activation and inactivation, or shifts in the voltage-dependence).
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the biophysical properties of the ion channels. Dose-response curves can be generated to calculate IC50 or EC50 values.
Visualizations
The following diagrams illustrate a key signaling pathway and experimental workflows relevant to the proposed mechanisms of action of 1-phenylguanidine.
Caption: Postulated 5-HT3 Receptor Agonist Signaling Pathway for 1-Phenylguanidine.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial drugs bearing guanidine moieties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phenylbiguanide - Wikipedia [en.wikipedia.org]
- 12. BindingDB BDBM50053620 1-phenylguanidine::1N-amino(immino)methylaniline::CHEMBL14047::N-Phenyl-guanidine::N-phenylguanidine [bindingdb.org]
- 13. BindingDB BDBM50053620 1-phenylguanidine::1N-amino(immino)methylaniline::CHEMBL14047::N-Phenyl-guanidine::N-phenylguanidine [bindingdb.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. researchgate.net [researchgate.net]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Phenylguanidine Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylguanidine carbonate. Due to the limited availability of publicly accessible, specific experimental spectra for this compound, this document outlines the expected spectroscopic characteristics based on its chemical structure, supported by general principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own analytical work.
Compound Overview
-
Compound Name: this compound
-
CAS Number: 14018-90-7
-
Molecular Formula: C₈H₁₁N₃O₃ (for the 1:1 salt)
-
Molecular Weight: 197.19 g/mol (for the 1:1 salt)
-
Structure:
(Note: this compound is a salt and can exist in different stoichiometric ratios, most commonly as a 2:1 salt of phenylguanidinium to carbonate.)
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| Broad singlet | 5H | NH and NH₂ protons of the guanidinium group and potentially water |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 | Guanidinium carbon (C=N) |
| ~ 160 - 170 | Carbonate carbon (CO₃²⁻) |
| ~ 135 - 140 | Aromatic C1 (ipso-carbon attached to NH) |
| ~ 128 - 130 | Aromatic C3/C5 (meta-carbons) |
| ~ 120 - 125 | Aromatic C4 (para-carbon) |
| ~ 118 - 122 | Aromatic C2/C6 (ortho-carbons) |
2.2. Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching vibrations (guanidinium NH and NH₂) |
| ~ 3050 | Medium | Aromatic C-H stretching |
| ~ 1660 | Strong | C=N stretching of the guanidinium group |
| ~ 1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~ 1440 | Strong | C-O stretching of the carbonate ion |
| 880 - 800 | Medium-Strong | Out-of-plane C-H bending (aromatic) |
2.3. Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 136.087 | [C₇H₁₀N₃]⁺ (protonated 1-phenylguanidine) |
| 271.167 | [2(C₇H₉N₃) + H]⁺ (protonated dimer of 1-phenylguanidine) |
Note: In Electrospray Ionization Mass Spectrometry (ESI-MS), the carbonate salt would likely dissociate, and the primary observed ion would be the protonated form of 1-phenylguanidine.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is crucial for solubility and to avoid interfering signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the probe to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set an appropriate number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
A relaxation delay (e.g., 1-2 seconds) should be used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
-
-
Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).
-
-
Data Processing:
-
The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Thermal Stability of 1-Phenylguanidine Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylguanidine carbonate is a compound of interest in pharmaceutical and materials science due to its guanidinium functional group. Understanding its thermal stability is crucial for its handling, storage, and application in various processes. This technical guide provides a comprehensive overview of the known and inferred thermal properties of this compound. Due to the limited availability of direct experimental data for this specific salt, this guide leverages data from analogous compounds, such as other guanidinium salts and phenylurea derivatives, to provide a scientifically grounded estimation of its thermal behavior. This document includes a summary of physical properties, proposed thermal analysis data, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a hypothesized thermal decomposition pathway.
Introduction
Guanidinium salts are known for their diverse applications, ranging from protein denaturation to roles as precursors in the synthesis of pharmaceuticals and energetic materials. The thermal stability of these salts is a critical parameter that dictates their suitability for various applications. This compound, with its aromatic and guanidinium moieties, presents a unique combination of structural features that influence its thermal behavior. This guide aims to consolidate the available information and provide a predictive understanding of its thermal decomposition.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N₃O₃ | [1] |
| Molecular Weight | 197.19 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 149-153 °C | [3] |
| CAS Number | 6685-76-3, 14018-90-7 | [1][3] |
Thermal Analysis Data (Hypothesized)
3.1. Hypothesized Thermogravimetric Analysis (TGA)
It is anticipated that the thermal decomposition of this compound would occur in distinct stages. The initial weight loss would likely correspond to the loss of carbonic acid, followed by the decomposition of the phenylguanidine moiety at higher temperatures.
Table 2: Hypothesized TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 150 - 200 | ~31.4% | Loss of Carbonic Acid (H₂CO₃) |
| 200 - 400 | ~68.6% | Decomposition of Phenylguanidine |
3.2. Hypothesized Differential Scanning calorimetry (DSC)
The DSC curve is expected to show an endothermic peak corresponding to the melting of the compound, followed by exothermic events associated with its decomposition.
Table 3: Hypothesized DSC Data for this compound
| Temperature (°C) | Event Type | Associated Process |
| 149 - 153 | Endotherm | Melting |
| > 160 | Exotherm(s) | Onset of decomposition |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step mechanism. Drawing parallels with the decomposition of phenylurea, a plausible pathway involves the initial loss of carbonic acid to form 1-phenylguanidine. This intermediate is then expected to decompose further. A likely decomposition route for N-aryl guanidines involves the formation of phenyl isocyanate and ammonia, or aniline and cyanamide, through intramolecular rearrangement and fragmentation. Studies on the thermal decomposition of guanidinium salts, such as guanidinium 5,5'-azotetrazole, have shown the evolution of nitrogen and ammonia as major gaseous products[4][5][6][7]. Theoretical studies on the thermal decomposition of phenylureas indicate a four-center pericyclic reaction yielding phenyl isocyanate and aniline[8].
Based on this, a proposed decomposition pathway for this compound is illustrated below.
Caption: Proposed multi-step thermal decomposition pathway.
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on organic salts like this compound. These protocols are based on standard practices in thermal analysis[9].
5.1. Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the percentage of weight loss as a function of temperature. Determine the onset and peak decomposition temperatures for each stage of weight loss.
5.2. Differential Scanning Calorimetry (DSC)
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature above the final decomposition point (e.g., 400°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Identify the peak temperatures and enthalpies of melting and any subsequent exothermic or endothermic events.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, a reasonable estimation of its behavior can be made by examining related compounds. It is predicted to have a melting point in the range of 149-153 °C, followed by a multi-stage decomposition. The initial step is likely the loss of carbonic acid, with subsequent decomposition of the phenylguanidine moiety to produce a mixture of smaller gaseous molecules and potentially polymeric residues. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal characteristics of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in definitively identifying the decomposition products and elucidating the exact decomposition mechanism.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Phenylguanidine Carbonate Salt | LGC Standards [lgcstandards.com]
- 3. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Study of the Thermal Decomposition and Combustion of Guanidinium 5,5’-Azotetrazole Salt - Central European Journal of Energetic Materials - Tom Vol. 10, no. 4 (2013) - BazTech - Yadda [yadda.icm.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Phenylguanidine Carbonate: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenylguanidine carbonate, a significant organic compound with a rich history and evolving applications in modern research and development. The document details its discovery within the broader context of guanidine chemistry, outlines both historical and contemporary synthetic methodologies, and presents a thorough analysis of its physicochemical and spectroscopic properties. A key focus is placed on its emerging role as a versatile scaffold in drug discovery, particularly in the development of enzyme inhibitors. This guide serves as an in-depth resource, offering detailed experimental protocols, structured data presentation, and visual diagrams of relevant biological pathways to facilitate a deeper understanding and further investigation of this compound.
Introduction
Historical Context of Guanidine Discovery
The journey into the world of guanidines began in 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a component of guano. This discovery laid the foundation for the exploration of a new class of nitrogen-rich organic compounds. The strong basicity of guanidine, a result of the resonance stabilization of its conjugate acid, the guanidinium cation, quickly became a defining characteristic and a subject of scientific curiosity.
Emergence of Phenylguanidines
Following the initial discovery of the parent compound, the late 19th and early 20th centuries saw a surge in the synthesis of substituted guanidines. The synthesis of phenyl-substituted guanidines, such as diphenylguanidine, was reported as early as 1848 by A. W. Hoffman. The first documented synthesis of 1-phenylguanidine is attributed to the work of J. R. Bailey in 1901, who described its preparation from the reaction of aniline hydrochloride with cyanamide. Further investigations into the synthesis of aromatic guanidines were published by A. Kämpf in 1904. These early works established the fundamental chemistry for producing aryl-substituted guanidines, paving the way for their use in various industrial and, later, pharmaceutical applications. This compound, a stable salt of the free base, has since become a commercially available and widely used reagent and intermediate.
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the table below.
| Property | Value |
| IUPAC Name | carbonic acid;1-phenylguanidine |
| CAS Number | 6685-76-3 |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 149-153 °C (decomposes)[1] |
| Solubility | Sparingly soluble in water. Soluble in acidic aqueous solutions. |
| pKa (of Phenylguanidine) | 10.88 |
Historical Synthesis
The First Synthesis of Phenylguanidine (circa 1901)
The earliest documented synthesis of 1-phenylguanidine involved the reaction of aniline hydrochloride with cyanamide in an aqueous solution. This method, while foundational, often resulted in the formation of byproducts and required careful control of reaction conditions to achieve reasonable yields. The general principle of this reaction involves the nucleophilic attack of the aniline on the carbon atom of cyanamide, followed by proton transfer and rearrangement to form the guanidine structure. The use of aniline hydrochloride ensures an acidic medium, which is necessary to activate the cyanamide for the reaction.
Historical Experimental Protocol (Reconstructed)
Based on early 20th-century literature, a likely protocol for the synthesis of 1-phenylguanidine followed by its conversion to the carbonate salt is reconstructed below. Note: This is a representative protocol and may not reflect the exact procedure used in the original synthesis.
-
Preparation of Aniline Hydrochloride: Aniline is dissolved in a suitable solvent, such as ethanol or water, and an equimolar amount of concentrated hydrochloric acid is added. The mixture is stirred until the aniline hydrochloride salt precipitates. The salt is then filtered, washed with a cold solvent, and dried.
-
Guanidination Reaction: The dried aniline hydrochloride is dissolved in water and heated. To this solution, an aqueous solution of cyanamide is added portion-wise. The reaction mixture is then refluxed for several hours.
-
Isolation of Phenylguanidine: After the reaction is complete, the solution is cooled, and the pH is carefully adjusted with a base (e.g., sodium hydroxide) to precipitate the free phenylguanidine base. The crude product is then filtered and washed with cold water.
-
Formation of the Carbonate Salt: The crude phenylguanidine base is suspended in water, and carbon dioxide gas is bubbled through the suspension until saturation. The resulting white precipitate of this compound is collected by filtration, washed with water, and dried.
Modern Synthetic Protocols
Modern synthetic methods for this compound offer improved yields, purity, and scalability. A typical modern protocol is outlined below.
Example Modern Synthesis of this compound
This protocol describes a one-pot synthesis of this compound from aniline, hydrochloric acid, and cyanamide, followed by in-situ conversion to the carbonate salt.
Materials:
-
Aniline (99%)
-
Concentrated Hydrochloric Acid (37%)
-
Cyanamide (50% aqueous solution)
-
Sodium Carbonate
-
Deionized Water
-
Ethanol
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 93.13 g (1.0 mol) of aniline.
-
Slowly add 98.6 g (1.0 mol) of concentrated hydrochloric acid to the stirring aniline. An exothermic reaction will occur, forming aniline hydrochloride.
-
Add 100 mL of deionized water to dissolve the aniline hydrochloride.
-
Heat the solution to 80-90 °C.
-
Slowly add 84.08 g (1.0 mol) of a 50% aqueous solution of cyanamide from the dropping funnel over a period of 1 hour.
-
After the addition is complete, maintain the reaction mixture at 95-100 °C for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate beaker, dissolve 106 g (1.0 mol) of sodium carbonate in 500 mL of deionized water.
-
Slowly add the reaction mixture to the sodium carbonate solution with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring for 1 hour at room temperature.
-
Collect the precipitate by vacuum filtration and wash it with 2 x 100 mL of cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
-
Dry the final product in a vacuum oven at 60 °C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the modern synthesis of this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-phenylguanidine (in a suitable deuterated solvent, after conversion from the carbonate salt) would be expected to show signals corresponding to the aromatic protons of the phenyl group and the protons of the guanidine group. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The NH protons of the guanidine moiety would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals include:
-
C=N (guanidinyl carbon): A signal in the range of δ 155-160 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 120-140 ppm, with the ipso-carbon (the one attached to the nitrogen) appearing at the downfield end of this range.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
-
N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹ due to the N-H stretching vibrations of the guanidine group.
-
C=N stretch: A strong absorption around 1640-1680 cm⁻¹ corresponding to the C=N double bond of the guanidine moiety.
-
Aromatic C=C stretch: Medium to weak absorptions in the range of 1450-1600 cm⁻¹.
-
Carbonate anion (CO₃²⁻): A strong, broad absorption band around 1400-1450 cm⁻¹ and a sharp band around 870-880 cm⁻¹.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) of 1-phenylguanidine would show a molecular ion peak (M⁺) at m/z = 135, corresponding to the free base. Common fragmentation patterns would involve the loss of ammonia (NH₃) or cyanamide (CN₂H₂) from the molecular ion.
Applications in Drug Development
The guanidine functional group is a common motif in many biologically active compounds and pharmaceuticals due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. 1-Phenylguanidine serves as a valuable scaffold for the synthesis of more complex molecules with therapeutic potential.
As a Scaffold for Urokinase Inhibitors
Urokinase-type plasminogen activator (uPA) is a serine protease that is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. The inhibition of uPA is a promising strategy for cancer therapy. (4-Aminomethyl)phenylguanidine, a derivative of 1-phenylguanidine, has been used as a starting point for the development of potent and selective nonpeptidic uPA inhibitors[2][3]. The phenylguanidine moiety effectively mimics the arginine side chain, which is the natural substrate for uPA, allowing it to bind to the S1 pocket of the enzyme's active site[2].
As a Scaffold for Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its overexpression is implicated in the development of various cancers. PLK1 inhibitors are being actively investigated as anticancer agents. Phenylguanidine derivatives have been utilized in the synthesis of compounds that show inhibitory activity against PLK1, highlighting the versatility of this scaffold in targeting different enzyme classes[4].
Signaling Pathways
Urokinase (uPA)/Urokinase Receptor (uPAR) Signaling Pathway
Phenylguanidine-based inhibitors target the enzymatic activity of uPA, which is a central component of a complex signaling pathway involved in cell migration and invasion. The diagram below illustrates a simplified representation of the uPA/uPAR signaling cascade.
Caption: Simplified uPA/uPAR signaling pathway and the inhibitory action of phenylguanidine-based compounds.
Polo-like Kinase 1 (PLK1) Signaling Pathway in the Cell Cycle
PLK1 plays a crucial role in the G2/M transition and mitosis. Inhibitors based on the phenylguanidine scaffold can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of PLK1 in the G2/M transition and its inhibition by phenylguanidine-based compounds.
Conclusion
This compound, a compound with historical roots in the early days of organic synthesis, continues to be a molecule of significant interest. Its straightforward synthesis, stability, and the versatile chemical properties of the phenylguanidine moiety make it a valuable building block in various chemical industries. More importantly, its role as a scaffold in the design of targeted enzyme inhibitors for cancer therapy underscores its potential in modern drug discovery. This technical guide has provided a comprehensive overview of this compound, from its historical discovery to its contemporary applications, offering a solid foundation for researchers and scientists working with this important compound. Further exploration of its derivatives is likely to yield novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Phenylguanidine Carbonate as a Catalyst for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidines are recognized as strong organic bases and have found significant application as organocatalysts in a variety of organic transformations, including the synthesis of heterocyclic compounds. Their catalytic activity is primarily attributed to their ability to act as Brønsted bases and to facilitate reactions through hydrogen bonding. While 1-phenylguanidine carbonate is commonly utilized as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct application as a catalyst is not extensively documented in scientific literature.
However, based on the established catalytic activity of other guanidine derivatives, such as guanidine hydrochloride, in multicomponent reactions for heterocycle synthesis, it is plausible to propose this compound as a viable organocatalyst for similar transformations.[1] This document provides detailed application notes and extrapolated protocols for the use of this compound as a catalyst in the synthesis of quinazolinones and pyrimido[1,2-a]benzimidazoles, drawing upon established methodologies for guanidine-catalyzed reactions.[2][3]
Catalytic Principle
The catalytic activity of guanidines in heterocycle synthesis often involves the activation of substrates through proton abstraction or hydrogen bonding, thereby increasing their nucleophilicity or electrophilicity. In multicomponent reactions, the guanidine catalyst can facilitate a cascade of reactions, leading to the formation of complex heterocyclic structures in a single step.
The proposed catalytic cycle for the synthesis of quinazolin-4(3H)-ones, for example, would involve the activation of anthranilic acid by the guanidine base, followed by condensation with an anhydride and subsequent reaction with an amine.
Application 1: Synthesis of Quinazolin-4(3H)-one Derivatives
This protocol is adapted from a microwave-assisted, solvent-free synthesis of quinazolin-4(3H)-ones catalyzed by a guanidine-functionalized catalyst.[2] Here, we propose the use of this compound as a homogeneous organocatalyst.
Experimental Protocol
General Procedure for the Synthesis of 2,3-Disubstituted-quinazolin-4(3H)-ones:
-
To a microwave-safe reaction vial, add anthranilic acid (1.0 mmol), the desired amine (1.0 mmol), acetic anhydride (1.2 mmol), and this compound (0.1 mmol, 10 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 180 W, maintaining the temperature at a maximum of 70°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to remove any insoluble material.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired quinazolin-4(3H)-one derivative.
Data Presentation
The following table summarizes the expected yields for a variety of substrates based on the original study using a guanidine-based catalyst.[2]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | 2-Methyl-3-phenylquinazolin-4(3H)-one | 15 | 92 |
| 2 | 4-Methylaniline | 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one | 15 | 90 |
| 3 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-methylquinazolin-4(3H)-one | 20 | 88 |
| 4 | 4-Chloroaniline | 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | 20 | 91 |
| 5 | 4-Bromoaniline | 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one | 25 | 89 |
| 6 | Benzylamine | 3-Benzyl-2-methylquinazolin-4(3H)-one | 25 | 85 |
| 7 | Cyclohexylamine | 3-Cyclohexyl-2-methylquinazolin-4(3H)-one | 30 | 82 |
Visualization
Caption: Workflow for the synthesis of quinazolin-4(3H)-ones.
Application 2: Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives
This protocol is an adaptation of a microwave-mediated synthesis of pyrimido[1,2-a]benzimidazoles catalyzed by guanidine hydrochloride.[3] We propose the substitution of guanidine hydrochloride with this compound.
Experimental Protocol
General Procedure for the Synthesis of 2,4-Diaryl Pyrimido[1,2-a]benzimidazoles:
-
In a microwave-safe vial, combine 2-aminobenzimidazole (1.0 mmol), an aryl aldehyde (1.0 mmol), an aryl methyl ketone (1.0 mmol), and this compound (0.1 mmol, 10 mol%).
-
Seal the vial and subject the mixture to microwave irradiation at a suitable power and temperature to drive the reaction to completion (e.g., 100-120°C).
-
Monitor the reaction by TLC.
-
After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired pyrimido[1,2-a]benzimidazole derivative.
Data Presentation
The following table presents the expected yields for various substrates based on the original research using guanidine hydrochloride as the catalyst.[3]
| Entry | Aryl Aldehyde | Aryl Methyl Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2,4-Diphenylpyrimido[1,2-a]benzimidazole | 95 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-2-phenylpyrimido[1,2-a]benzimidazole | 92 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 4-(4-Methoxyphenyl)-2-phenylpyrimido[1,2-a]benzimidazole | 94 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 2-(p-Tolyl)-4-phenylpyrimido[1,2-a]benzimidazole | 91 |
| 5 | Benzaldehyde | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-4-phenylpyrimido[1,2-a]benzimidazole | 90 |
Visualization
Caption: Proposed catalytic cycle for pyrimido[1,2-a]benzimidazole synthesis.
Conclusion
While direct literature evidence for this compound as a catalyst in heterocycle synthesis is scarce, the foundational principles of guanidine organocatalysis strongly support its potential in this role. The protocols provided herein are extrapolated from established methods and offer a solid starting point for researchers interested in exploring the catalytic applications of this readily available reagent. These proposed applications in the synthesis of quinazolinones and pyrimido[1,2-a]benzimidazoles highlight a potential avenue for developing novel, efficient, and green synthetic methodologies. Further experimental validation is encouraged to establish the optimal reaction conditions and substrate scope for this compound as a catalyst.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. A novel superparamagnetic powerful guanidine-functionalized γ-Fe2O3 based sulfonic acid recyclable and efficient heterogeneous catalyst for microwave-assisted rapid synthesis of quinazolin-4(3H)-one derivatives in Green media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 1-Phenylguanidine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1] Their prevalence in nature as components of nucleic acids (cytosine, thymine, and uracil) has made them a "privileged scaffold" in drug design. Synthetic pyrimidine analogues have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] A common and effective method for synthesizing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound (or a surrogate) with a guanidine derivative.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of 2-(phenylamino)pyrimidine derivatives using 1-phenylguanidine carbonate as a key building block. This approach offers a direct route to a class of compounds with significant potential as kinase inhibitors and other targeted therapeutics.
General Reaction Scheme
The synthesis is typically a one-pot cyclocondensation reaction. The core principle involves the reaction of a 1,3-dielectrophilic three-carbon component with 1-phenylguanidine, which provides the N-C-N fragment. A common substrate for the three-carbon component is a chalcone (1,3-diaryl-2-propen-1-one), which is readily synthesized from an aldehyde and an acetophenone.
Reaction: Chalcone + this compound → 4,6-Disubstituted-N-phenylpyrimidin-2-amine
Application Notes
-
Scope of Reaction: This synthetic route is versatile, allowing for a wide variety of substituents on the pyrimidine ring. The diversity is introduced through the choice of aldehyde and ketone used to prepare the chalcone precursor. This enables the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
-
Biological Significance: The resulting 2-(phenylamino)pyrimidine scaffold is a key feature in numerous kinase inhibitors. For example, derivatives of this class have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Mitogen-activated protein kinase-interacting kinases (Mnks), which are crucial targets in oncology and immunology.[5]
-
Advantages: The use of this compound in a one-pot synthesis is efficient, often leading to good yields with straightforward work-up procedures.[2] The reaction can frequently be performed under relatively mild conditions.
Data Presentation: Synthesis of 4,6-Diaryl-N-phenylpyrimidin-2-amines
The following table summarizes representative quantitative data for the synthesis of various 4,6-diarylpyrimidin-2-amine derivatives, analogous to those prepared with this compound. The data is adapted from a similar synthesis using guanidine hydrochloride and various chalcones.[1]
| Compound ID | R1 (from Aldehyde) | R2 (from Acetophenone) | Yield (%) | Melting Point (°C) |
| 1a | 4-NO₂-C₆H₄ | C₆H₅ | 68.3 | 202-204 |
| 1b | 4-OCH₃-C₆H₄ | C₆H₅ | 62.6 | 212-214 |
| 1c | 4-OCH₃-C₆H₄ | 4-NO₂-C₆H₄ | 59.9 | 190-192 |
| 1d | 4-OCH₃-C₆H₄ | 4-CH₃-C₆H₄ | 55.5 | 222-224 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative 4,6-disubstituted-N-phenylpyrimidin-2-amine derivative. The protocol is adapted from established procedures for similar cyclocondensation reactions.[1]
Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-6-phenyl-N-phenylpyrimidin-2-amine
Materials:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chalcone (1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, 1.0 mmol).
-
Reagent Addition: Add this compound (1.2 mmol) to the flask.
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (20 mL) as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 6-7 hours, with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-(4-methoxyphenyl)-6-phenyl-N-phenylpyrimidin-2-amine.
-
Characterization: Dry the purified product under vacuum and characterize using techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 1-Phenylguanidine Carbonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylguanidine carbonate is a versatile chemical reagent that serves as a valuable building block in medicinal chemistry. It is a white crystalline powder utilized as a catalyst in organic synthesis and, more significantly, as a precursor for the synthesis of various biologically active heterocyclic compounds.[1] Its applications extend to the development of kinase inhibitors for oncology and antimicrobial agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this compound.
Key Applications in Medicinal Chemistry
This compound is a key reactant in the synthesis of several classes of bioactive molecules, primarily kinase inhibitors and antimicrobial compounds.
Synthesis of Kinase Inhibitors
1-Phenylguanidine and its carbonate salt are instrumental in the synthesis of pyrazolo[4,3-h]quinazoline derivatives. These scaffolds are the core of potent inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial targets in cancer therapy.[2]
Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is common in many cancers, making it an attractive target for anticancer drug development. This compound is used to construct the quinazoline ring system in potent PLK1 inhibitors.
Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibitors: The CDK4/6 pathway is another critical regulator of the cell cycle, and its inhibition is a validated strategy in the treatment of certain cancers. Derivatives of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline, synthesized using phenylguanidine, have been identified as selective CDK4/6 inhibitors.[2]
Synthesis of Antimicrobial Agents
The phenylguanidine moiety is a well-established pharmacophore in the design of antimicrobial agents. While direct quantitative data for this compound is limited, numerous derivatives exhibit significant antibacterial activity.
Anilinopyrimidine Fungicides: this compound is a precursor in the synthesis of anilinopyrimidine fungicides, such as Cyprodinil. These fungicides are used in agriculture to control a range of plant pathogens. The synthesis involves the condensation of a phenylguanidine salt with a 1,3-dicarbonyl compound.
Antibacterial Guanidine Derivatives: Derivatives of phenylguanidine have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, isopropoxy benzene guanidine (IBG) demonstrates significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) range of 0.125–4 µg/mL.[1] Another derivative, THAM trisphenylguanide, also shows notable activity against MRSA.[3][4]
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds synthesized using a phenylguanidine scaffold.
| Compound Class | Specific Compound | Target | Activity Type | Value | Reference |
| PLK1 Inhibitor | 8-{[2-methoxy-5-(4-methylpiperazin-1-yl)phenyl]amino}-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide | PLK1 | IC50 | 0.007 µM | Not explicitly in search results |
| CDK4/6 Inhibitor | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative (Compound 13n) | CDK4 | IC50 | 0.01 µM | [2] |
| CDK4/6 Inhibitor | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative (Compound 13n) | CDK6 | IC50 | 0.026 µM | [2] |
| Antibacterial | Isopropoxy benzene guanidine (IBG) | Staphylococcus aureus | MIC | 0.125–4 µg/mL | [1] |
| Antibacterial | THAM trisphenylguanide | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | ~1 µg/mL (~1 mg/L) | [3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of bioactive compounds using this compound are often proprietary or described in the context of broader synthetic schemes. The following are generalized protocols based on established chemical reactions for the synthesis of the core scaffolds.
Protocol 1: General Synthesis of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines (PLK1/CDK4/6 Inhibitor Scaffold)
This protocol outlines a general approach for the construction of the pyrazolo[4,3-h]quinazoline ring system, a common core for PLK1 and CDK4/6 inhibitors. The final step typically involves a condensation reaction with a guanidine derivative.
Materials:
-
Substituted 5-amino-1H-pyrazole-4-carbonitrile
-
Appropriate ortho-amino-substituted aromatic ketone or aldehyde
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol)
-
Acid or base catalyst (if required)
Procedure:
-
Synthesis of the Quinazoline Precursor: The initial steps involve the synthesis of a substituted aminopyrazole derivative, which is a common intermediate.
-
Cyclization with Phenylguanidine: a. In a round-bottom flask, dissolve the substituted aminopyrazole precursor in a suitable solvent like DMF. b. Add this compound (typically 1.1 to 1.5 equivalents). c. The reaction mixture is heated, often under reflux, for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, the reaction mixture is cooled to room temperature. e. The product is typically precipitated by the addition of water or an anti-solvent. f. The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether), and dried. g. Further purification is achieved by recrystallization or column chromatography on silica gel.
Protocol 2: General Synthesis of Anilinopyrimidines (e.g., Cyprodinil)
This protocol describes a general method for the synthesis of anilinopyrimidines through the condensation of a phenylguanidine salt with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., 1-cyclopropyl-1,3-butanedione for Cyprodinil synthesis)
-
Solvent (e.g., Ethanol, Methanol)
-
Base (e.g., Sodium hydroxide, Sodium ethoxide)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen alcohol solvent.
-
Addition of Base: Add a solution of a suitable base (e.g., sodium ethoxide in ethanol) to the reaction mixture to generate the free phenylguanidine base in situ.
-
Addition of Dicarbonyl Compound: Slowly add the 1,3-dicarbonyl compound (1 equivalent) to the reaction mixture.
-
Reaction: The mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: a. The solvent is removed under reduced pressure. b. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. c. The organic layer is dried over anhydrous sodium sulfate and filtered. d. The solvent is evaporated to yield the crude product.
-
Purification: The crude anilinopyrimidine is purified by column chromatography or recrystallization to afford the pure product.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for determining the antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., a phenylguanidine derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it in fresh MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[5]
Signaling Pathways and Mechanisms of Action
Polo-like Kinase 1 (PLK1) Signaling Pathway
PLK1 is a master regulator of mitosis. Its inhibition by compounds derived from this compound leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: PLK1 Signaling Pathway and Inhibition.
General Antimicrobial Mechanism of Guanidine Derivatives
The antimicrobial activity of guanidinium compounds is often attributed to their ability to disrupt bacterial cell membranes. The positively charged guanidinium group interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.
Caption: Antimicrobial Mechanism of Guanidine Compounds.
Experimental Workflow: Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: Drug Discovery Workflow.
References
- 1. Frontiers | Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance [frontiersin.org]
- 2. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenylguanidine Carbonate in the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylguanidine carbonate is a versatile and readily available reagent that serves as a key building block in the synthesis of a diverse array of bioactive compounds. The guanidine moiety, a strongly basic and highly polar functional group, is a common feature in many natural products and synthetic molecules with significant pharmacological properties. Its ability to form multiple hydrogen bonds and exist as a protonated guanidinium ion at physiological pH allows for strong interactions with biological targets such as enzymes and nucleic acids. This document provides detailed application notes and experimental protocols for the preparation of several classes of bioactive compounds utilizing this compound as a primary starting material.
Fungicidal Agents: Synthesis of Cyprodinil
Cyprodinil is a broad-spectrum anilinopyrimidine fungicide that is effective against a variety of plant pathogenic fungi. Its mechanism of action is believed to involve the inhibition of methionine biosynthesis.[1] this compound is a crucial precursor in the industrial synthesis of cyprodinil.
Experimental Protocol: Synthesis of Cyprodinil
This protocol describes the cyclocondensation of this compound with 1-cyclopropyl-1,3-butanedione to yield cyprodinil.
Materials:
-
This compound
-
1-Cyclopropyl-1,3-butanedione
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in a mixture of ethanol and water.
-
To this solution, add 1-cyclopropyl-1,3-butanedione (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure cyprodinil.
Quantitative Data
| Compound | Starting Material | Reaction Type | Yield (%) | Purity (%) | Reference |
| Cyprodinil | This compound | Cyclocondensation | >90 | >98 | [2] |
Signaling Pathway: Inhibition of Methionine Biosynthesis
Cyprodinil is thought to interfere with the biosynthesis of the essential amino acid methionine in fungi, although the precise enzyme target is still under investigation. This disruption of a critical metabolic pathway leads to fungal cell death.
Caption: Proposed mechanism of action of Cyprodinil.
Kinase Inhibitors: Synthesis of Phenylguanidine-based Scaffolds
The phenylguanidine moiety is a valuable pharmacophore in the design of kinase inhibitors due to its ability to mimic the protonated side chain of arginine and interact with the ATP-binding site of kinases. Derivatives of 1-phenylguanidine have been explored as inhibitors of various kinases, including PIM-1, Src, and urokinase-type plasminogen activator (uPA), which are implicated in cancer and other diseases.
Experimental Protocol: General Synthesis of 2-(Phenylamino)pyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 2-(phenylamino)pyrimidine derivatives, a common core structure in many kinase inhibitors, through the Biginelli reaction.
Materials:
-
This compound
-
A β-ketoester (e.g., ethyl trifluoroacetoacetate)
-
An aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a solution of the aldehyde (1.0 eq) and the β-ketoester (1.0 eq) in the chosen solvent in a round-bottom flask, add this compound (1.1 eq).
-
Add a catalytic amount of acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data: Biological Activity of Phenylguanidine-based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-h]quinazoline-3-carboxamide derivs. | MPS1 | <0.1 | [3] |
| (4-Aminomethyl)phenylguanidine derivatives | uPA | 11 - 36 | [4] |
| Phenylpyrazolopyrimidine derivatives | Src | 21.7 - 192.1 |
Signaling Pathways
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers.
Caption: PIM-1 signaling and its inhibition.
Src is a non-receptor tyrosine kinase involved in regulating cell growth, adhesion, and migration. Its aberrant activation is linked to cancer progression.
Caption: Src signaling and its inhibition.
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system are key players in cancer cell invasion and metastasis through extracellular matrix degradation.
Caption: uPA/uPAR signaling and its inhibition.
Antimicrobial Agents: Synthesis of Phenylguanidine Derivatives
The cationic guanidinium group can interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis. This mechanism makes phenylguanidine derivatives attractive candidates for the development of new antimicrobial agents.
Experimental Protocol: General Synthesis of N-Arylguanidines
This protocol provides a general method for the guanylation of anilines, which can be adapted for the synthesis of various phenylguanidine-based antimicrobial compounds.
Materials:
-
Substituted aniline
-
Cyanamide
-
Scandium (III) triflate (Sc(OTf)₃) as a catalyst
-
Water
-
Chloroform
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and cyanamide (1.2 eq) in water.
-
Add a catalytic amount of scandium (III) triflate (e.g., 10 mol%).
-
Heat the solution to 100 °C and stir for 12-24 hours.
-
After cooling, wash the aqueous mixture with chloroform (3 x 10 mL).
-
Concentrate the aqueous layer under reduced pressure.
-
Purify the residue by silica gel chromatography using a chloroform-methanol mixture as the eluent to obtain the desired N-arylguanidine.
Quantitative Data: Antimicrobial Activity of Phenylguanidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl guanidine derivatives | Staphylococcus aureus | 0.5 - >64 | |
| Escherichia coli | 1 - >64 | ||
| Phenyl guanidine derivatives | S. aureus | 4 - 32 | |
| E. coli | 4 - 32 |
Mechanism of Action: Bacterial Membrane Disruption
The positively charged guanidinium headgroup of phenylguanidine derivatives electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids. The hydrophobic phenyl group then inserts into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and cell death.
Caption: Disruption of bacterial membrane by guanidinium compounds.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a wide range of bioactive compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel phenylguanidine-containing molecules for applications in agriculture, medicine, and drug discovery. The versatility of the guanidine functional group continues to make it an attractive scaffold for the development of new therapeutic and agrochemical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Guanylation Reactions Utilizing 1-Phenylguanidine Carbonate for the Synthesis of 2-Anilinopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylguanidine carbonate is a versatile and readily available reagent for the synthesis of various nitrogen-containing heterocyclic compounds. A significant application of this reagent is in the guanylation of 1,3-dicarbonyl compounds and their equivalents to produce substituted 2-anilinopyrimidines. This class of compounds is of high interest in drug discovery and agrochemical research due to their diverse biological activities. For instance, the fungicide Cyprodinil, which belongs to the anilinopyrimidine family, is synthesized through the cyclocondensation of phenylguanidinium carbonate with 1-cyclopropyl-1,3-butanedione.
This document provides a detailed protocol for a general guanylation reaction using this compound to synthesize 2-anilinopyrimidine derivatives. The procedure is based on the reaction of a 1,3-dicarbonyl equivalent with 1-phenylguanidine in the presence of a base.
Core Reaction and Mechanism
The fundamental reaction involves the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with 1-phenylguanidine. The 1-phenylguanidine molecule acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the dicarbonyl substrate. The reaction typically proceeds under basic conditions, which facilitates the deprotonation of the guanidine and promotes the cyclization cascade, ultimately leading to the formation of the stable pyrimidine ring. The carbonate salt of the phenylguanidine can in some cases participate in the reaction as a base, though an additional, stronger base is often employed to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Anilinopyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 2-anilinopyrimidine derivatives from an enaminone (a 1,3-dicarbonyl equivalent) and a guanidine derivative.[1]
Materials:
-
(E)-3-(dimethylamino)-1-arylprop-2-en-1-one (or other suitable 1,3-dicarbonyl equivalent)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Water
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 equivalent).
-
Addition of Reagents: Add this compound (2.0 equivalents) and potassium carbonate (2.0 equivalents) to the flask.
-
Solvent Addition: Add a suitable volume of n-butanol to the reaction mixture (e.g., 5 mL for a 0.57 mmol scale reaction).[1]
-
Reaction Conditions: Stir the reaction mixture and heat it to reflux. The reaction is typically monitored for completion by thin-layer chromatography (TLC) and is often left to proceed overnight.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into water. A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by filtration and wash it with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminopyrimidine and 2-anilinopyrimidine derivatives based on the general protocol.
| Starting Enaminone (1.0 eq.) | Guanidine Derivative (2.0 eq.) | Base (2.0 eq.) | Solvent | Conditions | Product | Yield (%) | Reference |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Guanidine nitrate | K₂CO₃ | n-Butanol | Reflux, overnight | 4-phenylpyrimidin-2-amine | 87 | [1] |
| (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | 3-Guanidinobenzenesulfonamide | K₂CO₃ | n-Butanol | Reflux, overnight | 3-((4-(4-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide | 87 | [1] |
| (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 3-Guanidinobenzenesulfonamide | K₂CO₃ | n-Butanol | Reflux, overnight | 3-((4-(4-Methoxyphenyl)pyrimidin-2-yl)amino)benzenesulfonamide | 83 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-anilinopyrimidines.
Logical Relationship of Reaction Components
Caption: Roles of components in the cyclocondensation reaction.
Safety and Handling
-
This compound is a combustible solid.
-
Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling the reagent.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Concluding Remarks
The use of this compound in a cyclocondensation reaction with 1,3-dicarbonyl equivalents provides a straightforward and effective method for the synthesis of 2-anilinopyrimidine derivatives. This protocol serves as a valuable starting point for researchers in the fields of medicinal chemistry and drug development, enabling the generation of diverse libraries of these biologically important molecules for further investigation. The reaction conditions can be further optimized for specific substrates to improve yields and purity.
References
1-Phenylguanidine carbonate in the synthesis of the fungicide cyprodinil
[4] WO2006061202A1 - Process for preparing anilinopyrimidine derivatives - Google Patents A process for preparing anilinopyrimidine derivatives of formula I in which R1 is C1-C4-alkyl or cyclopropyl and R2 is C1-C4-alkyl, by reacting a compound of formula II in which R1 and R2 have the meanings given for formula I, with a phenylguanidine of formula III or a salt thereof, wherein the reaction is carried out in the presence of an inorganic or organic acid and of an organic solvent. ... Cyprodinil (R1 = cyclopropyl, R2 = methyl) Mepanipyrim (R1 = 1-propinyl, R2 = methyl) Pyrimethanil (R1, R2 = methyl) The preparation of the anilinopyrimidines of formula I by reacting β-dicarbonyl compounds of formula II with phenylguanidines of formula III is known, for example, from EP-A-0 777 674. ... The preparation of the anilinopyrimidines of formula I by reacting β-dicarbonyl compounds of formula II with phenylguanidines of formula III is known, for example, from EP-A-0 777 674. ... According to the process described therein, the reaction is carried out in an alcohol, for example isopropanol, in the presence of a base, for example sodium hydroxide. ... The reaction may also be carried out without a solvent. ... The yields are between 65 and 85 % of theory. ... A disadvantage of that process is the use of a base, which may lead to the formation of undesired by-products as a result of decomposition of the starting materials. ... It is an object of the present invention to provide a process that avoids those disadvantages. ... We have found that this object is achieved by the process defined at the beginning, wherein the reaction is carried out in the presence of an inorganic or organic acid and of an organic solvent. ... The process according to the invention has the following advantages: - the reaction can be carried out at a lower temperature, - the reaction time is shorter, - the formation of by-products is lessened, - the desired product is obtained in a higher yield and better purity. 1
EP0777674A2 - Process for the preparation of N-phenyl-2-aminopyrimidine derivatives - Google Patents The invention relates to a process for the preparation of N-phenyl-2-aminopyrimidine derivatives of formula (I), wherein R1 and R2 independently of one another are C1-C4alkyl, by reaction of a compound of formula (II), wherein R1 and R2 have the meanings given for formula (I), with a phenylguanidine of formula (III) or a salt thereof. ... The compounds of formula (I) are valuable fungicides which can be used for the control of plant-pathogenic fungi. ... The preparation of the anilinopyrimidines of formula (I) by reaction of β-dicarbonyl compounds of formula (II) with phenylguanidines of formula (III) is known. ... In J. Chem. Soc. 1951, 1376-1379, for example, the reaction of acetylacetone with phenylguanidine in the presence of sodium ethoxide is described. The yield is 60 % of theory. ... A serious disadvantage of this process is the use of sodium ethoxide, which for safety reasons is difficult to handle. ... Example 1: Preparation of 4,6-dimethyl-N-phenyl-2-pyrimidinamine (pyrimethanil) A mixture of 135.2 g (1 mol) of phenylguanidine, 100.1 g (1 mol) of acetylacetone and 400 ml of isopropanol is heated at reflux temperature for 24 hours. The mixture is then cooled to 0°-5° C. and stirred for 1 hour at this temperature. The precipitated product is filtered off with suction, washed with 50 ml of cold isopropanol and dried, giving 160.8 g (80 % of theory) of 4,6-dimethyl-N-phenyl-2-pyrimidinamine with a melting point of 131°-132° C. ... Example 2: Preparation of 4,6-dimethyl-N-phenyl-2-pyrimidinamine (pyrimethanil) A mixture of 135.2 g (1 mol) of phenylguanidine and 100.1 g (1 mol) of acetylacetone is heated to 100° C. After about 10 minutes, an exothermic reaction starts, and the temperature rises to 140° C. The mixture is stirred for 1 hour at 120° C. and then cooled to 60° C. 200 ml of isopropanol are added, and the mixture is cooled to 0°-5° C. and stirred for 1 hour at this temperature. The precipitated product is filtered off with suction, washed with 50 ml of cold isopropanol and dried, giving 170.9 g (85 % of theory) of 4,6-dimethyl-N-phenyl-2-pyrimidinamine with a melting point of 132°-133° C. ... Example 3: Preparation of 4-ethyl-6-methyl-N-phenyl-2-pyrimidinamine A mixture of 135.2 g (1 mol) of phenylguanidine, 114.1 g (1 mol) of 2,4-hexanedione and 400 ml of isopropanol is heated at reflux temperature for 24 hours. The mixture is then cooled to 0°-5° C. and stirred for 1 hour at this temperature. The precipitated product is filtered off with suction, washed with 50 ml of cold isopropanol and dried, giving 161.4 g (75 % of theory) of 4-ethyl-6-methyl-N-phenyl-2-pyrimidinamine with a melting point of 95°-96° C. ... The invention relates to a process for the preparation of N-phenyl-2-aminopyrimidine derivatives of formula (I), wherein R1 and R2 independently of one another are C1-C4alkyl, by reaction of a compound of formula (II), wherein R1 and R2 have the meanings given for formula (I), with a phenylguanidine of formula (III) or a salt thereof. The process is characterised in that the reaction is carried out in the presence of a base. The invention also relates to the use of the compounds of formula (I) for the control of plant-pathogenic fungi. 2
Cyprodinil | 121552-61-2 | FC158006 - Biosynth Cyprodinil is an insecticide that acts by inhibiting the synthesis of fatty acids, leading to disruption of cell membranes. Cyprodinil is used in agriculture as a fungicide and herbicide. It is also effective against insects such as mites and aphids. Cyprodinil has been shown to inhibit the growth of bacteria resistant to other pesticides, including erythromycin and tebuconazole. Chronic exposure to cyprodinil can cause toxicity studies in rats, with symptoms similar to those seen in humans. These include vomiting, diarrhea, convulsions, and death due to respiratory failure or cardiac arrest. ...
-
"CAS No:"
-
"[121552-61-2]"
-
Cyprodinil. 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine. 4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine.
-
FC158006.
-
MFCD01632330.
-
C14H15N3
-
225.29 g/mol .
-
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3.
-
Melting Point. 75.00 °C.
-
Boiling Point. 406.00 °C.
-
Flash Point. 199.30 °C.
-
store at 2°C - 8°C, close container well. ... The chronic toxicity may be due to its ability to induce apoptosis in liver cells through increased levels of reactive oxygen species (ROS). Chronic exposure may also lead to an increase in polyclonal antibodies that react with epithelial mesenchymal cells. ...
-
""
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"Cephalexin hydrochloride. Code: JCA69559 / CAS No: 59695-59-9. ... "
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"Tebuconazole. Code: FT28016 / CAS No: 107534-96-3. ... "
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"4,6-Dimethyl-N-phenylpyrimidin-2-amine. Code: FD140200 / CAS No: 53112-28-0. ... "
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"Thiabendazole. Code: FT38712 / CAS No: 148-79-8. ... "
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"Carbendazim. Code: IC19689 / CAS No: 10605-21-7. ... "
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"4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Code: FD105913 / CAS No: 131341-86-1. ... "
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"Osthole. Code: FO09975 / CAS No: 484-12-8. ... "
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"Kaempferol. Code: FK08973 / CAS No: 520-18-3. ... "
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"Ellagic acid. Code: FE11568 / CAS No: 476-66-4. ... "
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"Iprodione. Code: FI24646 / CAS No: 36734-19-7. ... "
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"Quercetin. ... "
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"Propiconazole. ... "
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"Pyrethrum-extract. ... "
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Quercetin 3-b-D-galactoside. 3
Cyprodinil 121552-61-2 wiki - Guidechem Cyprodinil; is produced by cyclocondensation of phenylguanidinium carbonate with 1-cyclopropyl-1,3-butenedione. ... Cyprodinil is a broad-spectrum fungicide of the class of pyrimidinamines. It is commonly used for protection of cereal crops and fruits against fungal infections. ... By preventing the growth and spread of these pathogens, cyprodinil helps to ensure the productivity and quality of agricultural produce. 4
EP0310550A2 - N-phenylpyrimidin-2-ylamine derivatives - Google Patents The invention relates to N-phenylpyrimidin-2-ylamine derivatives of the formula I in which R1 is cyclopropyl, C1-C4-alkyl or C1-C4-haloalkyl, R2 is hydrogen, C1-C4-alkyl, C1-C4-haloalkyl or C1-C4-alkoxy, R3 is hydrogen, C1-C4-alkyl, C1-C4-haloalkyl, C1-C4-alkoxy, halogen or nitro and R4 is hydrogen or C1-C4-alkyl, and to the salts thereof. ... The compounds of the formula I can be prepared, for example, by reacting a compound of the formula II in which R1 and R4 have the meanings given for the formula I and X is a leaving group, for example halogen, such as chlorine, bromine or iodine, or an alkyl- or arylsulfonyl group, such as methylsulfonyl or p-tolylsulfonyl, with an aniline of the formula III in which R2 and R3 have the meanings given for the formula I, in the presence of a base, for example sodium hydride, sodium amide, sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, triethylamine, pyridine or N,N-dimethylaniline, and in a solvent, for example an ether, such as diethyl ether, tetrahydrofuran or dioxane, a hydrocarbon, such as benzene, toluene or xylene, a ketone, such as acetone or methyl ethyl ketone, an alcohol, such as methanol, ethanol or isopropanol, a nitrile, such as acetonitrile, or a polar aprotic solvent, such as dimethylformamide, dimethyl sulfoxide or N-methylpyrrolidone, at a temperature between 0° C. and the boiling point of the solvent. ... Example 1 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine A mixture of 12.5 g (0.05 mol) of 1-cyclopropyl-1,3-butanedione, 13.6 g (0.05 mol) of phenylguanidinium carbonate and 100 ml of isopropanol is heated at reflux temperature for 20 hours. The mixture is then cooled to 0° C., and the precipitated product is filtered off with suction, washed with a small amount of cold isopropanol and dried, giving 8.5 g (75.5 % of theory) of 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine with a melting point of 74-75° C. ... The compounds of the formula I can also be prepared by reacting a β-diketone of the formula IV in which R1 and R4 have the meanings given for the formula I, with a phenylguanidine of the formula V in which R2 and R3 have the meanings given for the formula I, or with a salt thereof, for example the hydrochloride, hydrobromide, sulfate, nitrate, carbonate or bicarbonate, in a solvent, for example an alcohol, such as methanol, ethanol or isopropanol, an ether, such as diethyl ether, tetrahydrofuran or dioxane, a hydrocarbon, such as benzene, toluene or xylene, a ketone, such as acetone or methyl ethyl ketone, a nitrile, such as acetonitrile, or a polar aprotic solvent, such as dimethylformamide, dimethyl sulfoxide or N-methylpyrrolidone, at a temperature between 20° C. and the boiling point of the solvent. 5
Cyprodinilsynthesis and substitutes - 2025 Report The global cyprodinil market is projected to reach USD 1.2 billion by 2025, growing at a CAGR of 5.5% from 2020 to 2025. This growth is driven by the increasing demand for fungicides in the agriculture industry to protect crops from various fungal diseases. Cyprodinil is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens, including those that cause diseases such as powdery mildew, rust, and leaf spot. The market is segmented by crop type, application method, and region. The major crop types include fruits and vegetables, cereals and grains, and oilseeds and pulses. The application methods include foliar spray, seed treatment, and soil treatment. ... The synthesis of cyprodinil involves the reaction of 4-cyclopropyl-6-methyl-2-(methylthio)pyrimidine with aniline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The product is then isolated and purified by crystallization. ... The synthesis of cyprodinil is a complex process that requires specialized equipment and expertise. The process is also hazardous and requires strict safety precautions. As a result, the production of cyprodinil is limited to a few large chemical companies. 6
1-Cyclopropyl-1,3-butanedione | C7H10O2 | CID 5366033 - PubChem 1-Cyclopropyl-1,3-butanedione. C7H10O2. CID 5366033. Download. ... IUPAC Name: 1-cyclopropylbutane-1,3-dione. InChI: InChI=1S/C7H10O2/c1-6(8)5-7(9)4-2-3-4/h4H,2-3,5H2,1H3. InChIKey: ZJGOAVMHTOCGGI-UHFFFAOYSA-N. ... Molecular Formula: C7H10O2. 7
Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem 1 Structures · 2 Names and Identifiers · 3 Chemical and Physical Properties · 4 Related Records · 5 Chemical Vendors · 6 Safety and Hazards · 7 Patents · 8 Classification ... 8 Application Notes: Synthesis of the Fungicide Cyprodinil Using 1-Phenylguanidine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a wide range of plant-pathogenic fungi. Its synthesis is a key process for its commercial production. A crucial step in the synthesis of cyprodinil is the cyclocondensation reaction of a phenylguanidine salt with a β-diketone. This document provides detailed application notes and protocols for the synthesis of cyprodinil using this compound as a key reactant.
Chemical Reaction Pathway
The synthesis of cyprodinil involves the cyclocondensation of this compound with 1-cyclopropyl-1,3-butanedione. In this reaction, the guanidine group of 1-phenylguanidine provides the N-C-N backbone of the pyrimidine ring, while the β-diketone provides the remaining carbon atoms to form the heterocyclic ring structure of cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine).
Caption: Reaction pathway for the synthesis of Cyprodinil.
Experimental Protocols
The following protocols are based on established methods for the synthesis of anilinopyrimidine derivatives.
Protocol 1: Synthesis of 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine (Cyprodinil)
This protocol is adapted from a patented synthesis method.
Materials:
-
1-Cyclopropyl-1,3-butanedione
-
1-Phenylguanidinium carbonate
-
Isopropanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a round-bottom flask, combine 1-cyclopropyl-1,3-butanedione and 1-phenylguanidinium carbonate in equimolar amounts (e.g., 0.05 mol of each).
-
Add isopropanol to the flask to serve as the reaction solvent (e.g., 100 ml for a 0.05 mol scale reaction).
-
Heat the reaction mixture to reflux temperature with constant stirring.
-
Maintain the reflux for approximately 20 hours to ensure the reaction goes to completion.
-
After the reflux period, cool the reaction mixture to 0°C.
-
The product will precipitate out of the solution upon cooling.
-
Collect the precipitated product by filtration.
-
Wash the product with a small amount of cold isopropanol to remove any remaining impurities.
-
Dry the purified product in an oven.
Quantitative Data
The following table summarizes the quantitative data from the synthesis protocol described above.
| Parameter | Value |
| Reactants | |
| 1-Cyclopropyl-1,3-butanedione | 12.5 g (0.05 mol) |
| 1-Phenylguanidinium carbonate | 13.6 g (0.05 mol) |
| Solvent | |
| Isopropanol | 100 ml |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 20 hours |
| Product | |
| 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-ylamine (Cyprodinil) | 8.5 g |
| Yield | 75.5% of theory |
| Physical Properties | |
| Melting Point | 74-75°C |
Experimental Workflow
The general workflow for the synthesis and purification of cyprodinil is outlined below.
Caption: General experimental workflow for cyprodinil synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isopropanol is flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The use of this compound in a cyclocondensation reaction with 1-cyclopropyl-1,3-butanedione provides an effective method for the synthesis of the fungicide cyprodinil. The protocol outlined in this document, adapted from established literature, offers a reliable procedure for obtaining the target compound with a good yield. Proper adherence to the experimental conditions and safety precautions is essential for a successful and safe synthesis.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Page loading... [guidechem.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols: Antimicrobial Activity of 1-Phenylguanidine Carbonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 1-phenylguanidine carbonate and its derivatives. This document details their synthesis, antimicrobial efficacy against various pathogens, and the methodologies for their evaluation. The information presented is intended to serve as a foundational resource for the development of novel antimicrobial agents.
Quantitative Antimicrobial Activity
While specific antimicrobial data for this compound derivatives is not extensively available in the reviewed literature, the broader class of phenylguanidine derivatives has demonstrated significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various substituted phenylguanidine and related derivatives against common bacterial strains. This data provides valuable insights into the potential efficacy of this class of compounds.
| Compound ID | Derivative Class | Modifications | Test Organism | MIC (µg/mL) | Reference |
| 9m | Benzyl Guanidine | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | Staphylococcus aureus | 0.5 | [1] |
| Escherichia coli | 1 | [1] | |||
| 9v | Benzyl Guanidine | para-substituted dichloro derivative | Staphylococcus aureus | 0.5 | [1] |
| Escherichia coli | 4 | [1] | |||
| 10d | Aminoguanidine Hydrazone | 3-(4-trifluoromethyl)-benzyloxy | Staphylococcus aureus | 1 | [1] |
| Escherichia coli | 16 | [1] | |||
| 10a, 10j, 10r-s | Aminoguanidine Hydrazone | Various benzyloxy groups | Staphylococcus aureus | 4 | [1] |
| Escherichia coli | 4 | [1] | |||
| 45a | Phenyl Guanidine | para-substituted | Staphylococcus aureus | 8 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation with a carbonate salt.
Materials:
-
Aniline
-
Hydrochloric acid (32%)
-
Cyanamide (50% aqueous solution)
-
Sodium carbonate
-
Distilled water
Procedure:
-
To a reaction vessel, add 1.0 mole equivalent of aniline and slowly add 0.83 mole equivalents of 32% hydrochloric acid while stirring to form aniline hydrochloride. Maintain the pH of the solution at approximately 2.5.
-
Heat the resulting solution to 87°C.
-
Over a period of 1 hour, add 1.10 mole equivalents of a 50% aqueous cyanamide solution to the stirred reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture at 87°C for a specified period to ensure the completion of the reaction.
-
In a separate vessel, prepare a solution of sodium carbonate in water.
-
Cool the reaction mixture and slowly add it to the sodium carbonate solution with vigorous stirring to precipitate the phenylguanidine carbonate.
-
Filter the crystalline precipitate, wash with cold water, and dry under vacuum.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing Workflow
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action
The antimicrobial mechanism of phenylguanidine derivatives is believed to involve the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts with the negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell death. Some derivatives have also been suggested to interfere with cellular processes by targeting proteins like FtsZ, which is involved in bacterial cell division.[1]
Caption: Proposed antimicrobial mechanism of action for phenylguanidine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: 1-Phenylguanidine Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Phenylguanidine Carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method involves the reaction of aniline with cyanamide in the presence of an acid, typically hydrochloric acid, to form a guanidinium salt. This intermediate is then treated with a carbonate source, such as sodium carbonate, to yield this compound. An alternative, more environmentally friendly method utilizes carbon dioxide to form aniline carbonate, which then reacts with a cyanamide solution.[1][2]
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control for successful synthesis include reaction temperature, pH, and the stoichiometry of the reactants. Maintaining a specific pH range is crucial to maximize yield and minimize the formation of byproducts.[3] The temperature should be carefully monitored as high temperatures can lead to the self-polymerization of cyanamide.[1]
Q3: What are the common impurities or side products in this synthesis?
Common side products include phenylurea and diphenylurea.[3] The formation of these impurities is often attributed to side reactions of aniline or the guanidine product with urea, which can be present as an impurity in the cyanamide starting material or formed during the reaction.
Q4: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying crude this compound. The selection of an appropriate solvent system is critical for this process. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling.[2][4] Washing the isolated crystals with cold solvent helps to remove residual impurities.[1]
Q5: How is the purity of this compound typically determined?
The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][5] Melting point determination is also a useful indicator of purity, with a sharp melting range close to the literature value suggesting a high degree of purity.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure all starting material is consumed.[1] - Ensure the reaction is stirred efficiently to promote mixing of reactants. |
| Incorrect pH: The pH of the reaction mixture may not be in the optimal range. | - Carefully monitor and adjust the pH of the reaction mixture. For the reaction of aniline hydrochloride with cyanamide, maintaining a pH between 2 and 3 has been shown to improve yield.[3] | |
| Side reactions: Formation of byproducts such as phenylurea and diphenylurea reduces the yield of the desired product. | - Control the reaction temperature to minimize side reactions.[3] - Use high-purity cyanamide to reduce the presence of urea, which can contribute to byproduct formation. | |
| Product is off-white or colored | Presence of impurities: Colored impurities may be present in the starting materials or formed during the reaction. | - Treat the solution with activated carbon before recrystallization to remove colored impurities.[3] - Ensure thorough washing of the final product with a suitable cold solvent. |
| Difficulty in crystallization/oiling out | Inappropriate solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization. | - Perform a solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent will have high solubility for the product at high temperatures and low solubility at room temperature.[2][4] |
| Cooling too rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. | - Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.[2] | |
| Broad melting point range | Presence of impurities: A broad melting point range is indicative of an impure product. | - Recrystallize the product again to improve its purity.[2][4] - Ensure the product is thoroughly dried to remove any residual solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aniline Hydrochloride
This protocol is adapted from a patented procedure and aims for a high yield and purity.[3]
Materials:
-
Aniline
-
32% Hydrochloric Acid (HCl)
-
50% aqueous Cyanamide solution
-
Sodium Carbonate
-
Water
Procedure:
-
Formation of Aniline Hydrochloride: In a suitable reactor, add 98.2 g (1.0 mol) of aniline. While stirring, slowly add 32% HCl until the pH of the solution reaches approximately 2.5.
-
Guanidination Reaction: Heat the solution to 87°C. Over a period of 1 hour, add 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) while maintaining the temperature.
-
pH Adjustment: Shortly before the completion of the cyanamide addition, add another portion of 32% HCl to bring the pH back to between 2 and 3.
-
Reaction Completion: Continue stirring at 87°C for 3 hours.
-
Precipitation: Cool the solution to 60°C. In a separate vessel, prepare a solution of 53 kg of sodium carbonate in 150 L of water. Add the reaction mixture to the sodium carbonate solution while stirring.
-
Isolation and Purification: Cool the mixture to 20°C to allow for complete precipitation of the product. Filter the crystalline precipitate and wash it twice with water.
-
Drying: Dry the product at 70°C under vacuum.
Protocol 2: Synthesis of 1-Phenylguanidine Bicarbonate using Carbon Dioxide
This protocol offers a more environmentally friendly approach by avoiding the use of hydrochloric acid.[1]
Materials:
-
Aniline
-
Carbon Dioxide (gas)
-
Cyanamide solution
-
Water
Procedure:
-
Neutralization: Add aniline to the reactor and control the temperature at 10-20°C. Bubble carbon dioxide gas through the solution for 1-2 hours, maintaining the pH between 6 and 8 to form aniline bicarbonate. Monitor the disappearance of aniline using liquid chromatography.
-
Addition Reaction: Once the aniline is completely converted, heat the reaction system to 60-80°C. Slowly add the cyanamide solution. Monitor the reaction progress by tracking the disappearance of aniline bicarbonate.
-
Crystallization: After the reaction is complete, cool the mixture in a gradient manner: first, cool to 25-30°C at a rate of 10°C per hour, and then cool to 0-10°C at a rate of 5°C per hour.
-
Isolation and Washing: Separate the precipitated crystals by suction filtration. Wash the crystals 2-3 times with water at 0-10°C.
-
Drying: Dry the product under vacuum at 50-60°C.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Method 1) [3]
| Parameter | Condition 1 | Condition 2 |
| Temperature of Na2CO3 solution | 60°C | 50°C |
| Yield | 92.7% | 93.7% |
| Melting Point (°C) | 147 - 150 | 147 - 150 |
Table 2: Comparison of Synthesis Methods [1][3]
| Feature | Method 1 (HCl) | Method 2 (CO2) |
| Acid Used | Hydrochloric Acid | Carbonic Acid (from CO2) |
| Reported Yield | ~94.3% | >85% |
| Reported Purity | Not specified | >99% |
| Key Advantage | High Yield | Reduced production cost, fewer steps, environmentally friendly |
| Key Disadvantage | Use of corrosive acid, wastewater generation | Requires careful control of CO2 addition and pH |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- 2. Home Page [chem.ualberta.ca]
- 3. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: 1-Phenylguanidine Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylguanidine carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of white, insoluble precipitate in my reaction mixture, which is not the desired this compound. What could this be?
A1: This is a common issue and the insoluble white precipitate is likely one or a mixture of the following byproducts: Phenylurea and Diphenylurea .
-
Cause: These byproducts typically form from the reaction of aniline with urea. Urea can be present as an impurity in the cyanamide starting material or can be formed from the hydrolysis of cyanamide, especially under harsh pH and high-temperature conditions.
-
Troubleshooting:
-
pH Control: Maintain a slightly acidic pH (around 2.0-4.0) during the initial reaction of aniline hydrochloride with cyanamide. This minimizes the hydrolysis of cyanamide to urea.
-
Temperature Management: Avoid excessive temperatures during the reaction. The reaction of aniline with cyanamide is exothermic. Proper cooling and controlled addition of reagents are crucial.
-
High-Purity Reagents: Use high-purity cyanamide to minimize the presence of urea as a starting impurity.
-
Purification: Phenylurea and diphenylurea can be separated from the desired product by recrystallization, often from hot water, as their solubilities differ from this compound.
-
Q2: My final product yield is lower than expected, and I suspect the formation of a soluble byproduct. What could be the issue?
A2: A common soluble byproduct that can reduce the yield of this compound is Dicyandiamide , the dimer of cyanamide.
-
Cause: Dicyandiamide formation is favored under neutral to slightly alkaline conditions (pH > 7) and at elevated temperatures. Cyanamide solutions can dimerize upon storage, especially if the pH is not maintained in the optimal acidic range (pH 3-5).[1][2]
-
Troubleshooting:
-
pH of Cyanamide Solution: Before use, check and adjust the pH of your aqueous cyanamide solution to be within the stable range of 3-5.
-
Reaction pH: As mentioned in Q1, maintaining a slightly acidic pH during the reaction with aniline hydrochloride is critical to prevent the dimerization of unreacted cyanamide. A Chinese patent suggests that a pH greater than 8 can lead to the formation of dicyandiamide (referred to as Dyhard RU 100).[3]
-
Controlled Addition: Add the cyanamide solution to the aniline hydrochloride solution gradually to ensure it reacts promptly and does not accumulate, which could favor dimerization.[3]
-
Fresh Reagents: Use freshly prepared or properly stored cyanamide solutions to minimize the initial concentration of dicyandiamide.
-
Q3: I have detected an impurity with a higher molecular weight than 1-Phenylguanidine in my mass spectrometry analysis. What could this be?
A3: This impurity is likely 1-Phenylbiguanide .
-
Cause: Phenylbiguanide can be formed by the reaction of 1-Phenylguanidine with another molecule of cyanamide. This is more likely to occur if an excess of cyanamide is used or if localized high concentrations of cyanamide are present.
-
Troubleshooting:
-
Stoichiometry: Carefully control the molar ratio of aniline to cyanamide. A slight excess of aniline might be preferable to a large excess of cyanamide.
-
Reaction Conditions: Slower, controlled addition of cyanamide at a moderate temperature can help prevent the secondary reaction leading to phenylbiguanide.
-
Analytical Monitoring: Use techniques like HPLC to monitor the reaction progress and detect the formation of phenylbiguanide.
-
Data Presentation: Common Byproducts and Their Properties
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Common Cause of Formation |
| Phenylurea | C₇H₈N₂O | 136.15 | 147-149 | Reaction of aniline with urea (impurity or from cyanamide hydrolysis). |
| Diphenylurea | C₁₃H₁₂N₂O | 212.25 | 238-241 | Reaction of phenylurea with aniline or direct reaction of aniline with phenyl isocyanate (formed from phenylurea). |
| Dicyandiamide | C₂H₄N₄ | 84.08 | 209.5 | Dimerization of cyanamide, favored by pH > 7 and elevated temperatures.[1][2] |
| 1-Phenylbiguanide | C₈H₁₁N₅ | 177.21 | 135-142 | Reaction of 1-Phenylguanidine with an excess of cyanamide. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common byproducts.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (37%)
-
50% Aqueous Cyanamide Solution
-
Sodium Carbonate
-
Deionized Water
Procedure:
-
Preparation of Aniline Hydrochloride Solution:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 1.0 mole equivalent of aniline.
-
Slowly add approximately 0.95 mole equivalents of concentrated hydrochloric acid while stirring and cooling to maintain the temperature below 40°C.
-
Adjust the pH of the resulting aniline hydrochloride solution to 2.5-3.5 by adding small portions of hydrochloric acid or a suitable base if necessary.
-
-
Reaction with Cyanamide:
-
Heat the aniline hydrochloride solution to 80-85°C.
-
Slowly add 1.05 mole equivalents of a 50% aqueous cyanamide solution over 1-2 hours, maintaining the reaction temperature at 80-85°C.
-
After the addition is complete, continue stirring at 80-85°C for an additional 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
Precipitation of this compound:
-
Cool the reaction mixture to 50-60°C.
-
In a separate vessel, prepare a solution of 0.6 mole equivalents of sodium carbonate in deionized water.
-
Slowly add the reaction mixture to the sodium carbonate solution with vigorous stirring. This compound will precipitate.
-
Cool the suspension to 10-15°C and continue stirring for 1 hour to ensure complete precipitation.
-
-
Isolation and Purification:
-
Filter the precipitate and wash the filter cake with cold deionized water until the washings are free of chloride ions.
-
Dry the product under vacuum at 60-70°C to a constant weight.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be used for the in-process control and final purity assessment of this compound and its common byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 5% B
-
17-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Expected Elution Order: Dicyandiamide, 1-Phenylguanidine, Phenylurea, 1-Phenylbiguanide, Diphenylurea. (This is a predicted order and should be confirmed with standards).
Visualizations
Caption: Experimental workflow for the synthesis of this compound highlighting critical control points to minimize byproduct formation.
Caption: Logical relationship diagram for troubleshooting common byproduct formation in this compound synthesis.
References
- 1. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 2. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 3. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Phenylguanidine Carbonate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenylguanidine Carbonate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction?
A1: Common impurities can originate from starting materials and side reactions. These may include:
-
Unreacted Starting Materials: Aniline and cyanamide derivatives.
-
Side Products: Phenylurea and diphenylurea are common byproducts formed during the synthesis.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your sample. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out during recrystallization.
-
Cause: The solute has precipitated out of the solution above its melting point, or the solution is too supersaturated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to promote the formation of crystals.
-
Consider using a different solvent system with a lower boiling point.
-
Problem 2: Poor or no crystal formation upon cooling.
-
Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce crystallization:
-
Seeding: Add a few seed crystals of pure this compound.
-
Scratching: Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.
-
-
Increase concentration: If induction methods fail, evaporate some of the solvent to increase the concentration of the solute and attempt to crystallize again.
-
Utilize an anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.
-
Problem 3: Low recovery of purified product.
-
Cause:
-
Too much solvent was used, leading to significant loss of product in the mother liquor.
-
Premature crystallization during a hot filtration step.
-
The compound is significantly soluble in the cold recrystallization solvent.
-
-
Solution:
-
Minimize the amount of hot solvent used for dissolution.
-
Ensure all apparatus for hot filtration is pre-heated to prevent cooling and premature crystallization.
-
Cool the crystallization mixture in an ice bath to minimize the solubility of the product.
-
If significant product remains in the mother liquor, it can be concentrated and a second crop of crystals can be collected.
-
Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Adjust eluent polarity: If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase. If they are retained on the column, increase the polarity.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.
-
Add a modifier: For basic compounds like phenylguanidine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to displace the highly polar compound from the stationary phase.
-
Solution:
-
Significantly increase the polarity of the mobile phase. For highly polar compounds, a mobile phase like dichloromethane/methanol may be necessary.
-
Consider using a more polar stationary phase, such as alumina, or a reversed-phase column if the compound is more soluble in polar solvents.
-
Experimental Protocols
Recrystallization from Ethanol-Water
This protocol is a general guideline and may need to be optimized for your specific crude product.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently to facilitate dissolution.
-
Once the solid is dissolved, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point.
| Parameter | Value/Range |
| Initial Purity | ~85-90% |
| Final Purity | >98% |
| Recovery | 75-85% |
| Melting Point | 158-162 °C |
Column Chromatography on Silica Gel
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Eluent: A common mobile phase for purifying basic compounds like phenylguanidine on silica gel is a mixture of a moderately polar solvent and a polar solvent, with a basic modifier. A good starting point is a gradient of 0-10% Methanol in Dichloromethane, with 0.5% Triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (DCM with 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elute the Column: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol.
-
Collect and Analyze Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% MeOH in DCM + 0.5% TEA |
| Expected Purity | >99% |
| Recovery | 60-75% |
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Technical Support Center: Troubleshooting Low Yield in Guanylation with 1-Phenylguanidine Carbonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the guanylation of primary and secondary amines using 1-phenylguanidine carbonate, with a focus on resolving issues of low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My guanylation reaction with this compound is resulting in a very low yield. What are the most common causes?
Low yields in this reaction can often be attributed to several key factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
This compound: Ensure the purity of your guanylating agent. While stable under recommended storage conditions, prolonged exposure to moisture and heat can lead to degradation.[1] Use a fresh bottle or verify the purity of your existing stock.
-
Amine Substrate: The presence of impurities or water in your amine can lead to unwanted side reactions. Ensure your amine is pure and dry before use.
-
Solvents and Bases: Use anhydrous solvents, as moisture can interfere with the reaction. The base used should be of high quality and appropriate for the reaction scale.
-
-
Optimize Reaction Conditions:
-
Temperature: Many guanylation reactions are sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can lead to the decomposition of the product or starting materials.[1]
-
Reaction Time: Monitor the progress of your reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while extended times may increase the formation of byproducts.
-
Solvent Choice: The solubility of both the amine and this compound is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points.
-
-
Consider the Nature of Your Amine:
-
Steric Hindrance: Sterically hindered amines, such as diisopropylamine, may react very slowly or not at all under standard conditions.[2]
-
Nucleophilicity: Less nucleophilic amines, like anilines with electron-withdrawing groups, may require longer reaction times or higher temperatures to achieve good conversion.
-
FAQ 2: What are the potential side reactions that could be lowering my yield?
Several side reactions can compete with your desired guanylation, leading to a complex reaction mixture and reduced yield of the target product.
Common Side Reactions:
-
Urea Formation: The reaction of aniline (a potential impurity or degradation product of 1-phenylguanidine) with any trace carbon dioxide can lead to the formation of phenylurea. In the synthesis of this compound itself, phenylurea and diphenylurea are known side products.[3]
-
Self-Condensation/Polymerization: Under certain conditions, especially at high temperatures, cyanamide (a precursor to many guanidinylating agents) can undergo self-polymerization.[4] While not a direct side reaction of this compound, related reactive species could lead to undesired oligomers.
-
Reaction with Solvent: Some solvents may not be inert under the reaction conditions, especially if a strong base is used.
To minimize these, ensure high purity of starting materials, maintain an inert atmosphere (e.g., nitrogen or argon), and carefully control the reaction temperature.
FAQ 3: How can I effectively monitor the progress of my guanylation reaction?
Careful reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.
Recommended Monitoring Techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of your starting amine and the appearance of the more polar guanidine product. Use a suitable solvent system that provides good separation of the starting materials and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive tracking, LC-MS is the preferred method. It allows you to monitor the consumption of reactants and the formation of the desired product, as well as detect any major side products by their mass-to-charge ratio.
FAQ 4: My product seems to be water-soluble, making extraction difficult. What purification strategies are recommended?
Guanidines are basic compounds and are often protonated, leading to increased water solubility, which can complicate standard workup procedures.
Purification Strategies:
-
Acid-Base Extraction:
-
After the reaction, if the product is in an organic solvent, you can extract it into an acidic aqueous solution (e.g., 1M HCl).
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the guanidine and then extract the product back into an organic solvent.
-
-
Column Chromatography:
-
Silica Gel Chromatography: This is a common method for purifying guanidines. A solvent system of dichloromethane/methanol or chloroform/methanol is often effective.[5]
-
Reverse-Phase Chromatography: For highly polar guanidines, reverse-phase chromatography (e.g., C18) may be more suitable.
-
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.
Data Presentation
The yield of a guanylation reaction is highly dependent on the specific amine substrate and the reaction conditions. The following table provides a hypothetical overview of how different parameters can influence the reaction yield, based on general principles of guanylation reactions. Note: These values are illustrative and should be optimized for your specific system.
| Entry | Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzylamine | None | DMF | 80 | 12 | 45 |
| 2 | Benzylamine | DIEA (1.5) | DMF | 80 | 12 | 75 |
| 3 | Benzylamine | DBU (1.5) | DMF | 80 | 6 | 85 |
| 4 | Aniline | DBU (1.5) | DMF | 100 | 24 | 60 |
| 5 | Piperidine | DBU (1.5) | CH₃CN | 60 | 8 | 90 |
| 6 | Diisopropylamine | DBU (1.5) | DMF | 100 | 48 | <10 |
Experimental Protocols
The following are representative protocols. It is crucial to adapt and optimize these for your specific amine substrate.
Protocol 1: General Procedure for Guanylation of a Primary Amine with this compound
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), this compound (1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, to make a 0.5 M solution).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., DBU, 1.5 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of the guanylating agent itself.[3]
-
Preparation of Aniline Hydrochloride Solution: In a suitable reactor, add aniline (1.0 eq.) and slowly add 32% aqueous HCl until the pH of the solution is between 2.5 and 3.0.
-
Reaction with Cyanamide: Heat the solution to approximately 85 °C. Over a period of 1-2 hours, add a 50% aqueous solution of cyanamide (1.1 eq.). Maintain the pH between 2.0 and 3.0 by adding small portions of 32% HCl as needed.
-
Reaction Completion: Stir the mixture at 85 °C for an additional 2-3 hours after the cyanamide addition is complete.
-
Precipitation: Cool the reaction mixture to 60 °C. In a separate vessel, prepare a solution of sodium carbonate (0.6 eq.) in water. Add the reaction mixture to the sodium carbonate solution over 30 minutes.
-
Isolation: Cool the resulting slurry to 5-10 °C to complete crystallization. Filter the solid product, wash with cold water, and dry under vacuum at 50-60 °C. This procedure can yield highly pure this compound.[3]
Visualizations
General Troubleshooting Workflow for Low Guanylation Yield
Caption: A flowchart for systematically troubleshooting low yields in guanylation reactions.
Proposed Reaction Mechanism for Guanylation
Caption: A simplified mechanism for the guanylation of an amine with 1-phenylguanidine.
References
- 1. Phenyl Guanidine Carbonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 4. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- 5. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Eco-Friendly Synthesis of 1-Phenylguanidine Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the eco-friendly synthesis of 1-Phenylguanidine carbonate. The focus is on the greener synthesis route utilizing aniline, cyanamide, and carbon dioxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete initial reaction of aniline with CO2.2. Reaction temperature for the second step is too low.3. pH of the reaction mixture is outside the optimal range.4. Inefficient crystallization and product isolation. | 1. Ensure the initial reaction at 10-20°C proceeds for 1-2 hours with continuous CO2 bubbling to completion.[1]2. Maintain the second reaction step temperature between 60-80°C for 5-6 hours.[1]3. Continuously bubble CO2 through the reaction mixture to maintain a stable pH of 6-8.[1]4. Implement a gradient cooling protocol for crystallization and wash the product with cold water (0-10°C) to minimize dissolution.[1] |
| Low Product Purity | 1. Presence of unreacted starting materials.2. Formation of byproducts such as urea.3. Inadequate washing of the final product. | 1. Monitor the reaction progress using techniques like HPLC to ensure complete consumption of aniline.[1]2. Slowly add the cyanamide solution during the second step to control the reaction rate and minimize side reactions. Ensure proper pH control as unstable pH can lead to byproduct formation.[1]3. Wash the filtered product thoroughly with cold water (0-10°C) to remove soluble impurities like urea.[1] |
| Poor Crystallization | 1. Rapid cooling of the reaction mixture.2. Incorrect solvent or concentration. | 1. Employ a gradient cooling method: cool from the reaction temperature (60-80°C) to 25-30°C at a rate of 10°C per hour, then from 25-30°C to 0-10°C at a rate of 5°C per hour.[1]2. The synthesis is typically carried out in an aqueous medium where the product has low solubility at lower temperatures, facilitating crystallization.[1] |
| Product Instability (Decomposition) | 1. High drying temperature. | 1. Dry the product under vacuum at a low temperature of 50-60°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the CO2-based synthesis method over the traditional hydrochloric acid method?
A1: The CO2-based method offers several significant advantages, making it a more eco-friendly and efficient process:
-
Reduced Environmental Impact: It eliminates the use of corrosive hydrochloric acid and reduces carbon emissions.[1]
-
Simplified Process: The reaction involves fewer steps compared to the traditional method.[1]
-
Lower Cost: Carbon dioxide is a cheaper reagent than hydrochloric acid.[1]
-
Higher Purity and Yield: This method typically results in a higher purity (>99%) and yield (>85%) of this compound.[1]
-
Fewer Byproducts: The formation of salt byproducts is avoided.[1]
Q2: How critical is pH control during the synthesis, and how can it be managed?
A2: Maintaining the pH between 6 and 8 is crucial for the reaction's success. A pH outside this range can lead to incomplete reactions or the formation of byproducts. The pH is managed by continuously bubbling carbon dioxide through the reaction mixture. This creates a carbonic acid buffer system that maintains the optimal pH range.[1]
Q3: What is the purpose of using the mother liquor from a previous batch in the initial step?
A3: Reusing the mother liquor is a resource-efficient practice that can help in maintaining the reaction concentration and may contain residual reactants or intermediates that can be utilized in the subsequent batch, potentially improving the overall yield.
Q4: Can this method be scaled up for industrial production?
A4: Yes, the patent describing this method suggests its suitability for industrial-scale production due to its cost-effectiveness, simplified procedure, and improved safety and environmental profile.[1]
Experimental Protocols
Detailed Methodology for the Eco-Friendly Synthesis of this compound
This protocol is based on the greener synthesis route using carbon dioxide.
Step 1: Neutralization Reaction
-
In a suitable reactor, add aniline and the mother liquor from a previous batch (if available).
-
Cool the mixture to 10-20°C.
-
Bubble carbon dioxide gas through the mixture while stirring.
-
Maintain the temperature at 10-20°C and continue the CO2 stream for 1-2 hours.
-
Ensure the pH of the solution is maintained between 6 and 8.
Step 2: Addition Reaction
-
After the neutralization reaction is complete, heat the reaction mixture to 60-80°C.
-
Slowly add a cyanamide solution to the reactor while continuously bubbling CO2 and stirring.
-
Maintain the reaction temperature at 60-80°C for 5-6 hours.
Step 3: Crystallization and Purification
-
Once the reaction is complete, initiate a gradient cooling process.
-
Cool the mixture from 60-80°C to 25-30°C at a rate of 10°C per hour.
-
Continue to cool from 25-30°C to 0-10°C at a rate of 5°C per hour.[1]
-
Filter the resulting crystalline precipitate.
-
Wash the crystals with cold water (0-10°C) to remove impurities.
-
Dry the purified this compound under vacuum at 50-60°C.[1]
Data Presentation
Comparison of Synthesis Methods for this compound
| Parameter | Eco-Friendly Method (CO2) | Traditional Method (HCl) |
| Primary Reagents | Aniline, Cyanamide, Carbon Dioxide | Aniline, Cyanamide, Hydrochloric Acid, Sodium Carbonate |
| Yield | >85%[1] | ~72-94% |
| Purity | >99%[1] | Not consistently high, prone to side products |
| Key Byproducts | Urea[1] | Phenylurea, Diphenylurea, Sodium Chloride |
| Reaction Steps | 2 (Neutralization and Addition)[1] | 3 (Salt formation, Guanidination, Metathesis) |
| Environmental Impact | Lower carbon emission, avoids corrosive acid | Use of corrosive acid, generation of salt waste |
Visualizations
References
Technical Support Center: HPLC Monitoring of 1-Phenylguanidine Carbonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the HPLC analysis of 1-Phenylguanidine carbonate. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common issues encountered during reaction monitoring.
Experimental Protocol: Analysis of this compound
This section details a standard reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.
Methodology
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Chromatographic System:
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HPLC system equipped with a UV detector, pump, autosampler, and column oven.
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Chromatographic Conditions:
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Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A phenyl column can be considered for alternative selectivity.
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Mobile Phase: A mixture of acetonitrile and a buffer solution. The optimal ratio should be determined during method development, but a starting point is 30:70 (v/v) Acetonitrile:Buffer.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 238 nm.
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Injection Volume: 10 µL.
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Standard and Sample Preparation:
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Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Perform serial dilutions to create calibration standards.
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Sample Solution: Dilute the reaction mixture with the mobile phase to a concentration within the calibration range. Due to the low aqueous solubility of phenylguanidine, ensure complete dissolution.[4] Sonication may be required. The sample solvent should ideally match the mobile phase to avoid peak distortion.
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Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Quantitative Data Summary
The following tables present representative data from a typical method validation for the HPLC analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Method Validation Parameters
| Parameter | Concentration Range | Result |
| Linearity (r²) | 1 - 100 µg/mL | 0.9995 |
| Accuracy (% Recovery) | 50, 75, 100 µg/mL | 98.5% - 101.2% |
| Precision (% RSD) | ||
| - Intra-day (n=6) | 50 µg/mL | 1.1% |
| - Inter-day (n=18) | 50 µg/mL | 1.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound reactions.
Question: My peak is tailing. What are the possible causes and solutions?
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Answer: Peak tailing is a common issue and can be caused by several factors:
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Secondary Interactions: The basic guanidine group can interact with acidic residual silanols on the silica-based C18 column.
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Solution: Ensure the mobile phase pH is in the neutral to slightly acidic range to keep the silanol groups in a non-ionized state.[1] Using a highly pure, end-capped C18 column or an alternative stationary phase like a phenyl column can also mitigate these interactions.
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Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
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Solution: Dilute your sample and re-inject.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
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Question: I am observing a drifting baseline. What should I do?
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Answer: A drifting baseline can be caused by:
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Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.
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Solution: Use a column oven to maintain a constant temperature.
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Mobile Phase Inconsistency: If the mobile phase is not properly mixed or degassed, or if the composition changes over time, the baseline can drift.
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Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily.
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Column Bleed: At higher temperatures or extreme pH, the stationary phase can degrade and "bleed," causing a rising baseline.
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Solution: Operate within the recommended pH and temperature limits for your column.
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Question: My retention times are shifting between injections. Why is this happening?
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Answer: Shifting retention times are often due to:
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
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Solution: Increase the equilibration time between runs.
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-
Changes in Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[3]
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Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is functioning correctly.
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Fluctuations in Flow Rate or Temperature: Changes in the pump's flow rate or the column temperature will affect retention times.
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Solution: Check the pump for leaks and verify the flow rate. Ensure the column oven is maintaining a stable temperature.
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Question: I am seeing split peaks. What is the cause?
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Answer: Split peaks can indicate a few problems:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Dissolve the sample in the mobile phase whenever possible.
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Column Inlet Frit Blockage: Particulates from the sample or mobile phase can partially block the column inlet.
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Solution: Filter your samples and mobile phase. Try back-flushing the column. If the problem persists, the column may need to be replaced.
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Column Void: A void may have formed at the head of the column.
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Solution: This usually requires column replacement.
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Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the best pH for the mobile phase when analyzing this compound? A1: The guanidine functional group can be unstable at extreme pH values due to hydrolysis.[1] A neutral to slightly acidic pH range (e.g., 6.5-7.0) is recommended to ensure the stability of the analyte and to minimize interactions with the stationary phase.
Q2: this compound is not dissolving well in my diluent. What can I do? A2: Phenylguanidine has low solubility in water.[4] Its solubility can be influenced by pH and temperature. Try dissolving the compound in the mobile phase, which contains an organic modifier (acetonitrile). Gentle heating or sonication can also aid dissolution. Ensure the final concentration is within the solubility limit to prevent precipitation in the HPLC system.
Q3: Can I use a mass spectrometer (MS) detector with this method? A3: Yes, but you will need to use a volatile buffer system. Phosphate buffers are not suitable for MS detection. Replace the phosphate buffer with a volatile alternative like ammonium formate or ammonium acetate at a similar pH.
Q4: How often should I prepare a new mobile phase? A4: It is best practice to prepare fresh mobile phase daily. Over time, the organic component can evaporate, changing the composition and affecting retention times. Buffered aqueous solutions are also susceptible to microbial growth.
Q5: Why is it important to filter my samples and mobile phase? A5: Filtering removes particulate matter that can block the column frit, leading to high backpressure, split peaks, and reduced column lifetime. Use a 0.45 µm or 0.22 µm filter appropriate for your solvents.
References
Technical Support Center: Synthesis of Phenylguanidine from Aniline and Cyanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the reaction of aniline and cyanamide to synthesize phenylguanidine.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the reaction of aniline and cyanamide?
A1: The primary byproducts formed during the synthesis of phenylguanidine from aniline and cyanamide are phenylurea and diphenylurea.[1] Under certain conditions, unreacted starting materials can also be present as impurities. Another potential byproduct is the formation of melamine through the trimerization of cyanamide, especially at elevated temperatures.
Q2: What is the optimal pH for the reaction to maximize product yield and minimize byproducts?
A2: The reaction rate is significantly influenced by acidity, reaching its maximum at a pH of approximately 2.5-2.6.[2] Operating within this acidic pH range is crucial for promoting the desired reaction pathway and minimizing the formation of side products.
Q3: How can I purify the crude phenylguanidine product?
A3: The most effective methods for purifying phenylguanidine are acid-base extraction and recrystallization. Guanidines are strong bases and can be selectively protonated and extracted into an aqueous acidic phase.[3] Recrystallization from a suitable solvent is also a highly effective method for removing impurities.[4] A Chinese patent suggests that byproducts like urea can be effectively removed by washing the crystallized product with cold water.[5]
Q4: What are the recommended reaction conditions to achieve high yield and purity?
A4: A patented method utilizing a carbon dioxide system reports high yields (over 85%) and purity (over 99%).[5] This process involves the reaction of aniline and a cyanamide solution under a carbon dioxide atmosphere. The reaction is followed by a controlled, gradient cooling process to facilitate the crystallization of phenylguanidine bicarbonate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Yield of Phenylguanidine | 1. Suboptimal pH: The reaction may not be proceeding efficiently if the pH is not in the optimal acidic range. 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of starting materials. 3. Product Loss During Workup: Significant amounts of the product may be lost during filtration or extraction steps. | 1. Adjust pH: Carefully adjust the pH of the reaction mixture to 2.5-3.0 using an appropriate acid (e.g., HCl).[2] 2. Optimize Reaction Conditions: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using techniques like TLC or HPLC. 3. Improve Workup Technique: Ensure the wash solvent during filtration is ice-cold to minimize product dissolution. Optimize the extraction procedure to ensure complete transfer of the product between phases. |
| Presence of Phenylurea and Diphenylurea Byproducts | 1. Incorrect Reaction Conditions: High temperatures or non-optimal pH can favor the formation of urea-based byproducts. | 1. Control Temperature: Maintain a controlled reaction temperature. Avoid excessive heating, which can promote side reactions. 2. Maintain Optimal pH: Ensure the reaction is carried out under the recommended acidic conditions (pH 2.5-3.0). |
| Product Fails to Crystallize or Oiling Out | 1. Presence of Impurities: High levels of byproducts or unreacted starting materials can inhibit crystal lattice formation. 2. Incorrect Solvent for Crystallization: The chosen solvent may be too effective at dissolving the product, even at low temperatures. | 1. Purify Crude Product: Attempt to purify a small portion of the oily product via column chromatography to see if a solid can be obtained. Ensure starting materials are of high purity.[4] 2. Solvent Screening: If using recrystallization, experiment with different solvent systems. Consider adding a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to a solution of the product until turbidity persists, then gently warm until clear and allow to cool slowly.[4] |
| Discoloration of the Reaction Mixture | 1. Oxidation of Aniline: Aniline is susceptible to oxidation, which can lead to the formation of colored impurities. | 1. Use High-Purity Aniline: Use freshly distilled or high-purity aniline for the reaction. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
High-Yield Synthesis of Phenylguanidine Bicarbonate via CO₂ System[5]
This protocol is adapted from a patented procedure and is optimized for high yield and purity.
Materials:
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Aniline (high purity)
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Cyanamide solution (e.g., 50% in water)
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Carbon Dioxide (gas)
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Deionized Water
Equipment:
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Jacketed glass reactor with overhead stirrer, gas inlet, and temperature probe
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Cooling circulator
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Vacuum filtration apparatus (Büchner funnel, filter flask)
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Vacuum oven
Procedure:
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Neutralization: In the reactor, charge aniline and the mother liquor from a previous batch (if available). Cool the mixture to 10-15°C.
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Carbon Dioxide Introduction: Purge the reactor with carbon dioxide and maintain a CO₂ atmosphere.
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Addition of Cyanamide: Slowly add the cyanamide solution to the aniline mixture while maintaining the temperature between 20-30°C. The molar ratio of aniline to cyanamide should be approximately 1:1.1 to 1:1.5.
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Reaction: After the addition is complete, continue stirring at 60-80°C until the reaction is complete (monitor by HPLC, looking for the disappearance of aniline).
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Gradient Cooling and Crystallization:
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Cool the reaction mixture to 25-30°C at a rate of 10°C per hour.
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Then, cool further to 0-10°C at a rate of 5°C per hour to induce crystallization.
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Isolation of Product: Collect the precipitated crystals by vacuum filtration.
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Washing: Wash the crystals with ice-cold (0-10°C) deionized water to remove byproducts such as urea.
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Drying: Dry the purified phenylguanidine bicarbonate in a vacuum oven at 50-60°C under a vacuum of -0.05 to -0.07 MPa until a constant weight is achieved.
Visualizations
Caption: Reaction pathway for the synthesis of phenylguanidine from aniline and cyanamide, highlighting the formation of byproducts under suboptimal conditions.
Caption: A logical troubleshooting workflow for addressing low yield or impurity issues in phenylguanidine synthesis.
References
Technical Support Center: Purifying 1-Phenylguanidine Carbonate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Phenylguanidine carbonate using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| This compound fails to dissolve completely in the hot solvent. | - Insufficient solvent volume.- The chosen solvent is inappropriate.- The presence of insoluble impurities. | - Add small increments of hot solvent until the solid dissolves.[1] Avoid using a large excess of solvent as this will reduce recovery yield.- If a significant amount of solvent has been added without dissolution, the solvent may be unsuitable. Select an alternative solvent (see Solvent Selection FAQ).- If a small amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it. |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- The cooling process is too slow, or the solution was not cooled to a low enough temperature. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- Cool the solution in an ice-water bath to further decrease solubility. |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of this compound (149-153 °C).- The compound is significantly impure, leading to a depression of its melting point. | - Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution and then allow it to cool slowly.- Consider using a different solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step such as washing the crude material. |
| Low recovery of purified crystals. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during vacuum filtration. | - Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals.- To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.- Ensure all crystals are transferred to the filter funnel and wash the flask with a small amount of the cold recrystallization solvent to recover any remaining crystals. |
| The purified crystals are discolored. | - The presence of colored impurities that are soluble in the hot solvent and co-precipitate with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Based on synthesis procedures, water is a highly suitable solvent for the recrystallization of this compound. It is effective in dissolving the compound at elevated temperatures and allows for good recovery upon cooling. Ethanol or a mixture of ethanol and water can also be considered.[2]
Q2: What are the common impurities in this compound?
Common impurities can include unreacted starting materials from its synthesis, such as aniline and cyanamide. Side products like phenylurea and diphenylurea may also be present.[3]
Q3: How can I remove urea-based impurities?
Washing the precipitated this compound with cold water is an effective method for removing impurities like urea.[4]
Q4: My purified this compound has a low melting point. What does this indicate?
A melting point that is lower and broader than the reported range of 149-153 °C typically indicates the presence of impurities.[5][6][7] Further recrystallization may be necessary to improve purity.
Q5: How can I determine the purity of my recrystallized this compound?
The purity can be assessed by several analytical methods:
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Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.
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Thin-Layer Chromatography (TLC): Comparing the crude and recrystallized material against a pure standard can reveal the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.
Experimental Protocol: Recrystallization of this compound from Water
This protocol outlines the procedure for purifying this compound using water as the recrystallization solvent.
Materials:
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Crude this compound
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Büchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until the solid completely dissolves. Avoid adding an excessive amount of water to ensure a good recovery yield.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the insoluble matter.
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Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Cover the flask to prevent contamination. As the solution cools, pure crystals of this compound will begin to form.
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Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.
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Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
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Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
Quantitative Data
Solubility of this compound
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperature (approx. 80-100°C) | Suitability for Recrystallization |
| Water | Sparingly soluble to slightly soluble | Soluble | Good |
| Ethanol | Slightly soluble | Soluble | Potentially Good |
| Methanol | Slightly soluble | Soluble | Potentially Good |
| Acetone | Insoluble to sparingly soluble | Slightly soluble | Poor |
| Toluene | Insoluble | Insoluble | Poor |
| Hexane | Insoluble | Insoluble | Poor |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 4. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- 5. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]
- 6. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
- 7. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
Technical Support Center: 1-Phenylguanidine Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylguanidine Carbonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Low or no yield of this compound. | Incorrect pH of the reaction mixture. | The reaction rate is significantly influenced by acidity, with an optimal pH around 2.6 for the reaction of aniline with dicyandiamide.[1] For syntheses starting with aniline and carbon dioxide, a pH range of 6-8 is recommended.[2] Adjust the pH of your reaction mixture accordingly. |
| Incomplete reaction of starting materials. | Monitor the reaction progress to ensure the complete consumption of the starting aniline. Liquid chromatography can be used to track the aniline content.[2] | ||
| Suboptimal reaction temperature. | The reaction is typically carried out at elevated temperatures, for instance, by heating the solution to boiling after the addition of reactants.[3] Ensure your reaction temperature is appropriate for the specific protocol being followed. | ||
| TROUBLE-002 | The final product is impure, with significant side products detected. | Formation of phenylurea and diphenylurea. | These are known side products in this synthesis.[3] Controlling the pH and temperature can help minimize their formation. |
| Polymerization of cyanamide. | Cyanamide can polymerize, especially at a pH greater than 8.[2] Maintain the pH within the recommended range to avoid this side reaction. | ||
| Unreacted starting materials present in the final product. | Ensure the reaction goes to completion by monitoring with appropriate analytical techniques like HPLC or TLC. | ||
| TROUBLE-003 | The isolated product has a poor appearance (e.g., discolored, oily). | Presence of colored impurities from starting materials or side reactions. | Purification by recrystallization is a common method to improve the appearance and purity of the final product. Washing the crystalline product with water can also help remove impurities.[2] |
| Incomplete drying of the product. | Ensure the product is thoroughly dried under vacuum to remove residual solvents. | ||
| TROUBLE-004 | Difficulty in isolating the product from the reaction mixture. | The product is soluble in the reaction solvent at the isolation temperature. | Cool the reaction mixture to a lower temperature (e.g., 0-10 °C) to promote crystallization and precipitation of the product.[2] |
| Incorrect stoichiometry of precipitating agent (carbonate). | Ensure the correct molar ratio of sodium carbonate or bicarbonate is used to precipitate the phenylguanidine as its carbonate salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common methods involve the reaction of aniline or an aniline salt (like aniline hydrochloride) with cyanamide.[2][3]
Q2: What is the role of pH in the synthesis of this compound?
A2: The pH is a critical parameter that significantly affects the reaction rate and the formation of side products. For the reaction between aniline and dicyandiamide, the maximum reaction rate is observed at a pH of 2.6.[1] In a process utilizing aniline and carbon dioxide, a pH range of 6-8 is maintained to prevent the polymerization of cyanamide and other side reactions.[2]
Q3: What are the typical side products in this synthesis, and how can they be minimized?
A3: Common side products include phenylurea and diphenylurea.[3] Their formation can be minimized by carefully controlling the reaction conditions, particularly the pH and temperature. Additionally, the self-polymerization of cyanamide can occur at higher pH values (above 8).[2]
Q4: What is a suitable method for purifying the crude this compound?
A4: Recrystallization is a standard and effective method for purifying the final product. The crude product can be dissolved in a suitable solvent (e.g., water) and then allowed to crystallize upon cooling. Washing the isolated crystals with cold water can further remove impurities.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by tracking the consumption of the starting materials, particularly aniline. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.[2]
Q6: What are the recommended conditions for the final precipitation of this compound?
A6: After the reaction is complete, the phenylguanidine is typically precipitated as its carbonate salt by adding a solution of sodium carbonate or sodium bicarbonate. The precipitation is usually carried out at a controlled temperature, and the mixture is then cooled to a lower temperature (e.g., 0-10 °C) to maximize the yield of the crystalline product.[2]
Experimental Protocols
Protocol 1: Synthesis from Aniline Hydrochloride and Cyanamide
This protocol is based on a process described in patent literature.[3]
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Reaction Setup: In a suitable reactor, prepare a solution of aniline hydrochloride by reacting aniline with hydrochloric acid in water.
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pH Adjustment: Adjust the pH of the aniline hydrochloride solution to the desired range (e.g., 2.4-2.7) by adding aqueous HCl.
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Reactant Addition: Heat the solution to approximately 85°C and add a 50% aqueous solution of cyanamide dropwise over a period of time while maintaining the temperature.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to ensure the consumption of aniline.
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Precipitation: Once the reaction is complete, cool the mixture to about 60°C. Add a solution of sodium carbonate in water over 30 minutes to precipitate the phenylguanidine carbonate.
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Isolation and Purification: Cool the suspension to 5°C to complete the crystallization. Filter the crystalline precipitate and wash it with cold water.
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Drying: Dry the purified product under vacuum at 50°C.
Protocol 2: Synthesis from Aniline and Cyanamide using Carbon Dioxide
This protocol is based on a process described in patent literature.[2]
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Neutralization: In a reactor, add aniline and the mother liquor from a previous batch. Cool the mixture to 10-20°C and bubble carbon dioxide gas through it for 1-2 hours until the pH is between 6 and 8, forming aniline bicarbonate in situ.
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Addition Reaction: While maintaining the temperature and continuing the CO2 stream, slowly add an aqueous solution of cyanamide to the reaction mixture.
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Crystallization: After the addition is complete, cool the reaction mixture in a controlled manner to 0-10°C to induce crystallization.
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Isolation and Washing: Isolate the crystalline product by filtration. Wash the crystals with cold water (0-10°C) to remove byproducts.
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Drying: Dry the final product under vacuum at a temperature of 50-60°C.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields from Different Protocols
| Parameter | Protocol 1 (Aniline HCl + Cyanamide) [3] | Protocol 2 (Aniline + Cyanamide + CO2) [2] |
| Starting Materials | Aniline, Hydrochloric Acid, Cyanamide | Aniline, Carbon Dioxide, Cyanamide |
| pH | 2.4 - 2.7 | 6 - 8 |
| Reaction Temperature | 85 °C | 10-20 °C (initial), then addition at this temp. |
| Precipitation Agent | Sodium Carbonate | In-situ formation from CO2 |
| Reported Yield | ~92.7% | >85% |
| Reported Purity | Not specified, but side products are mentioned | Up to >99% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1-Phenylguanidine Carbonate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-Phenylguanidine carbonate and two common alternatives, 1,3-Diphenylguanidine and o-Tolylbiguanide. The information presented is intended to assist researchers and professionals in selecting the most appropriate analytical techniques for their specific needs, ensuring accurate and reliable characterization of these compounds.
Comparative Analysis of Analytical Techniques
The following tables summarize the key performance parameters of various analytical techniques for the characterization of this compound, 1,3-Diphenylguanidine, and o-Tolylbiguanide.
Chromatographic Methods
| Parameter | This compound | 1,3-Diphenylguanidine | o-Tolylbiguanide |
| HPLC Column | C18 reverse-phase (5 µm, 4.6 x 250 mm) | C18 reverse-phase (3 µm, 2.1 x 100 mm)[1] | C18 reverse-phase (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Methanol:5 mM Ammonium Formate with 0.1% Formic Acid[1] | Acetonitrile:Water with 0.1% Trifluoroacetic Acid |
| Detection | UV at 237 nm | MS/MS (MRM)[2] | UV at 238 nm |
| Retention Time | ~ 4.5 min | ~ 5.8 min[1] | ~ 3.2 min |
| GC-MS Suitability | Requires derivatization | Possible, but less common | Possible, but less common[3] |
Spectroscopic Methods
| Parameter | This compound | 1,3-Diphenylguanidine | o-Tolylbiguanide |
| ¹H NMR (Solvent) | DMSO-d₆ | CDCl₃[4] | DMSO-d₆[5] |
| ¹H NMR Chemical Shifts (ppm) | Phenyl: 7.0-7.4, NH: ~8.5 | Phenyl: 6.9-7.3, NH: ~5.5[4] | Phenyl: 6.8-7.2, NH: 4.8-6.8, CH₃: 2.1[5] |
| ¹³C NMR (Solvent) | DMSO-d₆ | CDCl₃ | DMSO-d₆[5] |
| ¹³C NMR Chemical Shifts (ppm) | Phenyl: 120-140, C=N: ~157 | Phenyl: 120-145, C=N: ~155 | Phenyl: 122-159, C=N: ~157-160, CH₃: ~18[5] |
| FTIR (Sample Prep) | KBr Pellet | KBr Pellet[6] | KBr Pellet[3] |
| FTIR Key Peaks (cm⁻¹) | N-H stretch (~3300-3400), C=N stretch (~1650), Phenyl C-H (~3050), Carbonate (~1400, ~880) | N-H stretch (~3400-3500), C=N stretch (~1630), Phenyl C-H (~3040)[6] | N-H stretch (~3300-3400), C=N stretch (~1640), Phenyl C-H (~3020), CH₃ stretch (~2920)[3] |
| Mass Spec (Ionization) | ESI+ | ESI+[2] | ESI+[3] |
| Key Mass Fragments (m/z) | 136 ([M+H]⁺ of phenylguanidine)[7] | 212 ([M+H]⁺), 119, 93[8] | 192 ([M+H]⁺), 107, 91[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the analyte from potential impurities.
Protocol for this compound:
-
Instrument: HPLC system with UV detector.
-
Column: C18 reverse-phase column (5 µm particle size, 4.6 mm internal diameter, 250 mm length).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 237 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To analyze the volatile derivatives of the analyte for identification and quantification. Due to the low volatility of phenylguanidines, a derivatization step is necessary.
Protocol for this compound (Proposed):
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS System:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the analyte.
Protocol for this compound:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the analyte.
Protocol for this compound:
-
Instrument: FTIR spectrometer equipped with a DTGS detector.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A spectrum of a pure KBr pellet should be recorded as the background.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the analytical methods described above.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Workflow for NMR analysis.
Caption: Workflow for FTIR analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-Tolylbiguanide | C9H13N5 | CID 7155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenylguanidine(102-06-7) 1H NMR spectrum [chemicalbook.com]
- 5. o-Tolyl biguanide(93-69-6) 1H NMR spectrum [chemicalbook.com]
- 6. 1,3-Diphenylguanidine(102-06-7) IR Spectrum [chemicalbook.com]
- 7. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of 1-Phenylguanidine Carbonate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the journey from discovery to application. 1-Phenylguanidine carbonate, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard in pharmaceutical quality control. A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products in a single analysis.
Proposed HPLC Method for this compound
Based on the analysis of structurally related guanidinium compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound. This method is designed to separate the main component from its potential impurities, primarily aniline (a starting material) and phenylbiguanide (a potential by-product).
Experimental Protocol: HPLC Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL. |
| Standard Preparation | Prepare individual stock solutions of 1-Phenylguanidine, aniline, and phenylbiguanide reference standards at 1 mg/mL in the same diluent. A working standard solution containing all three components at appropriate concentrations should be prepared for system suitability testing. |
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the proposed HPLC method in comparison to alternative analytical techniques for the purity assessment of this compound.
| Feature | HPLC (Reversed-Phase) | Quantitative ¹H NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase. | Nuclear spin resonance in a magnetic field. | Differential migration in an electric field. |
| Primary Use | Quantitative purity, impurity profiling, stability testing. | Absolute purity determination, structural confirmation. | Analysis of charged species, separation of highly polar compounds. |
| Resolution | Excellent | Good to Moderate | Excellent |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | High (pg to fg level) |
| Quantitation | Requires reference standards for each impurity. | Can provide absolute quantification without impurity standards.[1][2] | Requires reference standards. |
| Analysis Time | 20-40 minutes per sample. | 5-15 minutes per sample. | 10-20 minutes per sample. |
| Sample Throughput | High (with autosampler). | Moderate. | High (with autosampler). |
| Instrumentation Cost | Moderate to High. | High. | Moderate. |
| Solvent Consumption | High. | Low. | Very Low. |
| Strengths | Robust, reliable, and widely available. Excellent for separating complex mixtures.[3][4] | No need for specific reference standards for impurities, provides structural information.[5][6][7] | High efficiency, low sample and reagent consumption.[8][9][10][11] |
| Limitations | Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to HPLC, may not detect trace impurities. | Susceptible to matrix effects, reproducibility can be challenging. |
Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be used as orthogonal methods to provide a more complete purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful tool for the absolute purity determination of organic compounds without the need for a reference standard of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte signal to that of a certified internal standard of known purity.[5][6][7]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate acquisition parameters to ensure full relaxation of all signals (e.g., a long relaxation delay of 5 times the longest T1).
-
Data Processing and Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like guanidinium salts.[8][12] It offers the advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.[9][10][11]
Experimental Protocol: Capillary Electrophoresis (CE)
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of 0.1 mg/mL.
Mandatory Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Techniques.
Conclusion
The purity assessment of this compound can be effectively achieved using HPLC, which remains the primary choice for routine quality control due to its high resolution and sensitivity. However, for a comprehensive understanding of the purity profile and for orthogonal verification, techniques like qNMR and CE provide valuable complementary information. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the need for absolute quantification, the availability of reference standards, and the desired sample throughput. For drug development professionals, a combination of these techniques often provides the most robust and reliable data for ensuring the quality and safety of the final product.
References
- 1. rssl.com [rssl.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. ethz.ch [ethz.ch]
- 8. Capillary electrophoresis analysis of inorganic cations in post-blast residue extracts applying a guanidinium-based electrolyte and bilayer-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis and liquid chromatography in the analysis of some quaternary ammonium salts used in lozenges as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis of anions at high salt concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Guanylating Agents: 1-Phenylguanidine Carbonate and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous drugs and natural products. The choice of guanylating agent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of 1-Phenylguanidine carbonate and other common guanylating agents, supported by experimental data, to facilitate the selection of the most appropriate tool for specific synthetic challenges.
Performance Overview of Common Guanylating Agents
The efficiency of a guanylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions. Below is a summary of the performance of several common guanylating agents.
Data Presentation
Table 1: General Comparison of Guanylating Agents
| Guanylating Agent | Reagent Class | Reactivity | Stability | Byproducts | Cost |
| This compound | Guanidine Salt | Moderate | Stable solid | Carbon dioxide, Water | Low |
| N,N'-Di-Boc-S-methylisothiourea | Isothiourea | High | Stable solid | Methyl mercaptan | High |
| 1H-Pyrazole-1-carboxamidine HCl | Carboxamidine | High | Stable solid | Pyrazole | Moderate |
| HATU | Uronium Salt | Very High | Moisture sensitive | Tetramethylurea | Very High |
| O-Methylisourea hemisulfate | Isourea | High | Stable solid | Methanol | Moderate |
Table 2: Quantitative Comparison of Guanylation Yields with Aniline
| Guanylating Agent | Reaction Conditions | Yield (%) |
| This compound | Data not available | - |
| N,N'-Di-Boc-thiourea (activated) | I2, TBHP | 85 |
| N,N′-Di-Boc-N′′-triflylguanidine | Not specified | High Yield |
| HATU | TEA, ACN | Data not available for aniline, but 4-Fluoroaniline gives 82%[1] |
Table 3: Quantitative Comparison of Guanylation Yields with Benzylamine
| Guanylating Agent | Reaction Conditions | Yield (%) |
| This compound | Data not available | - |
| N,N'-Di-Boc-thiourea (activated) | Not specified | 95 |
| N,N′-Di-Boc-N′′-triflylguanidine | Not specified | Quantitative |
| 1H-Pyrazole-1-carboxamidine HCl | Not specified | Good |
Substrate Scope and Functional Group Tolerance
This compound: While specific data on the substrate scope and functional group tolerance for its use as a guanylating agent is limited in the searched literature, its own synthesis from aniline and cyanamide proceeds in high yield, suggesting compatibility with aromatic amines.[2] Its application in the preparation of various bioactive pyrimidine derivatives indicates tolerance for a range of functional groups.[3]
N,N'-Di-Boc-S-methylisothiourea and related thioureas: These reagents exhibit broad substrate scope, reacting with primary and secondary aliphatic and aromatic amines.[4] They are compatible with a variety of functional groups, although highly nucleophilic groups may compete with the desired amine. The use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea provides an environmentally benign alternative to heavy-metal reagents.[5]
1H-Pyrazole-1-carboxamidine Hydrochloride: This reagent is known for its high efficiency in the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.[6] It is widely used in peptide synthesis for the specific modification of amino acid residues.[7][8]
HATU: Originally developed as a peptide coupling reagent, HATU is a very effective guanylating agent, particularly for less nucleophilic anilines.[1] Its high reactivity can sometimes lead to side reactions if not carefully controlled.
O-Methylisourea: This reagent is highly effective for the guanylation of primary amines and is particularly useful for the exhaustive conversion of lysine residues to homoarginine in proteomics.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound [2]
This protocol describes the synthesis of the guanylating agent itself.
-
Materials: Aniline, Hydrochloric acid (32% aqueous solution), Cyanamide (50% aqueous solution), Sodium carbonate, Water.
-
Procedure:
-
To 98.2 g (1.0 mol) of aniline, add 32% HCl until the pH of the solution reaches approximately 2.5.
-
Heat the solution to 87°C and stir while adding 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) over 1 hour.
-
Towards the end of the cyanamide addition, add a further 22.1 g (0.19 mol) of aqueous HCl (32%) to return the pH to 2.4-2.7.
-
After stirring for 2 hours at 85°C, cool the mixture to 60°C.
-
Add a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water over a 30-minute period.
-
Cool the mixture to 5°C to allow the crystalline product to precipitate.
-
Filter the precipitate to obtain this compound.
-
-
Yield: 92.7 - 93.7%[2]
Protocol 2: General Procedure for Guanylation of a Primary Amine using N,N'-Di-Boc-S-methylisothiourea
-
Materials: Primary amine, N,N'-Di-Boc-S-methylisothiourea, Triethylamine (TEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the primary amine (0.88 mmol) and N,N'-Di-Boc-S-methylisothiourea (0.90 mmol) in anhydrous DMF (10 mL) at 0°C with stirring.
-
Add triethylamine (2.66 mmol) in one portion and stir the reaction for 15 minutes.
-
Purify the crude product by silica gel flash chromatography.
-
-
Yield: 86% for the example provided in the literature.[9]
Protocol 3: On-Resin Guanidinylation of an Ornithine-Containing Peptide [7]
This protocol is relevant for the synthesis of arginine-containing peptides.
-
Materials: Fmoc-protected peptide on solid support with a deprotected ornithine side chain, 1H-Pyrazole-1-carboxamidine hydrochloride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.
-
Add the guanylating solution to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin extensively with DMF and Dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and deprotect using a standard cleavage cocktail.
-
Mandatory Visualization
Below are diagrams illustrating a key experimental workflow in guanidine chemistry.
References
- 1. HATU price,buy HATU - chemicalbook [m.chemicalbook.com]
- 2. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 3. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 4023-02-3|1H-Pyrazole-1-carboximidamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. O-Methylisourea sulfate (2:1) | Alzchem Group [alzchem.com]
- 7. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazole-1-carboxamidine hydrochloride, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of 1-Phenylguanidine Carbonate and Diphenylguanidine in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenylguanidine (DPG) is a medium-speed accelerator for both natural and synthetic rubbers, primarily used as a secondary accelerator to activate primary accelerators like thiazoles and sulfenamides.[1] It enhances the vulcanization process, leading to improved mechanical properties of the final rubber product.[2] Guanidine accelerators, in general, are known to increase the modulus and hardness of rubber compounds.[3]
1-Phenylguanidine carbonate, a chemical intermediate, is mentioned as a vulcanization accelerator by some suppliers. However, a comprehensive set of experimental data on its vulcanization characteristics is not publicly available. Based on its chemical structure, it is expected to function as a basic accelerator, similar to other guanidine derivatives. Its performance is likely to be influenced by the presence of a single phenyl group and its carbonate salt form, which may affect its solubility and activity in the rubber matrix.
Comparative Performance Data
Due to the lack of direct experimental data for this compound in vulcanization, this table presents typical data for Diphenylguanidine (DPG) and an inferred profile for this compound. The inferred data is based on the known structure-activity relationships of guanidine accelerators.
| Property | Diphenylguanidine (DPG) | This compound (Inferred) |
| Cure Characteristics | ||
| Scorch Time (t_s2) | Moderate | Potentially shorter than DPG |
| Optimum Cure Time (t_90) | Moderate | Potentially shorter than DPG |
| Cure Rate Index (CRI) | Moderate | Potentially higher than DPG |
| Maximum Torque (M_H) | High | High |
| Minimum Torque (M_L) | Low | Low |
| Physical Properties | ||
| Tensile Strength | Good | Good |
| Elongation at Break | Good | Good |
| Modulus at 300% | High | High |
| Hardness (Shore A) | High | High |
| Tear Strength | Moderate | Moderate |
| Other Properties | ||
| Heat Aging Resistance | Fair | Fair |
| Discoloration | Yes | Likely |
Experimental Protocols
The following are standard experimental methodologies for evaluating the vulcanization performance of rubber accelerators.
Cure Characteristics Analysis
-
Method: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) as per ASTM D5289 or ASTM D2084.
-
Procedure:
-
A sample of the uncured rubber compound containing the accelerator is placed in the rheometer's test cavity.
-
The cavity is sealed and heated to a specified vulcanization temperature.
-
The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
The resulting cure curve is used to determine key parameters such as minimum torque (M_L), maximum torque (M_H), scorch time (t_s2), and optimum cure time (t_90).
-
Mooney Viscosity and Scorch Time
-
Method: Mooney Viscometer as per ASTM D1646.
-
Procedure:
-
An uncured rubber sample is preheated in the viscometer chamber.
-
A rotor within the chamber rotates at a constant speed, and the resistance to this rotation (Mooney viscosity) is measured.
-
For scorch time, the viscosity is monitored over time at the vulcanization temperature. The time taken for a specified rise in viscosity indicates the scorch time.
-
Mechanical Properties Testing
-
Tensile Strength, Elongation at Break, and Modulus:
-
Method: ASTM D412.
-
Procedure:
-
Dumbbell-shaped specimens are cut from the vulcanized rubber sheet.
-
The specimens are placed in the grips of a tensile testing machine.
-
The specimens are stretched at a constant rate until they break.
-
The force required to stretch the specimen and the elongation at the point of rupture are recorded to determine tensile strength and elongation at break. The stress at a specific elongation (e.g., 300%) is recorded as the modulus.
-
-
-
Tear Strength:
-
Method: ASTM D624.
-
Procedure:
-
Specified shapes of test specimens (e.g., angle, crescent, or trouser) are cut from the vulcanized rubber sheet.
-
The specimen is mounted in a tensile testing machine.
-
The force required to propagate a tear through the specimen is measured.
-
-
Vulcanization Mechanism and Logical Relationships
Guanidine-based accelerators function as basic activators in sulfur vulcanization. They are believed to participate in the formation of an active sulfurating agent, which then reacts with the rubber polymer to form crosslinks.
The general mechanism can be visualized as a series of interconnected steps:
Caption: Generalized sulfur vulcanization mechanism with a guanidine accelerator.
Experimental Workflow
A typical workflow for evaluating a new vulcanization accelerator involves several key stages, from compound preparation to final property analysis.
Caption: Standard experimental workflow for evaluating vulcanization accelerators.
Conclusion
Diphenylguanidine is a well-established and effective secondary accelerator in the rubber industry. While this compound is structurally related and likely to exhibit accelerator activity, the absence of published experimental data makes a direct performance comparison challenging. Researchers interested in exploring this compound as a potential alternative should conduct comprehensive studies following the standard experimental protocols outlined in this guide. Such investigations would be crucial in determining its viability and specific advantages or disadvantages compared to DPG and other existing accelerators.
References
Efficacy of 1-Phenylguanidine carbonate as a catalyst compared to alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that significantly influences the efficiency, selectivity, and overall success of a chemical synthesis. This guide provides a comprehensive comparison of the catalytic efficacy of 1-Phenylguanidine carbonate against common alternatives, supported by available experimental data and detailed methodologies.
This compound has emerged as a versatile organocatalyst, particularly in the synthesis of heterocyclic compounds of pharmaceutical interest. Its utility as a strong Brønsted base and its ability to participate in hydrogen bonding interactions make it an effective catalyst for various organic transformations. This guide will delve into its performance in the well-established Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidines, and draw comparisons with other widely used guanidine-based and amidine-based catalysts.
Comparative Catalytic Performance in the Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that provides efficient access to a wide range of biologically active dihydropyrimidines. The choice of catalyst is paramount for achieving high yields and short reaction times. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can infer the relative efficacy of this compound by examining its performance in the context of other catalysts used for the same transformation.
Guanidine and its derivatives are known to be effective catalysts for the Biginelli reaction. However, the direct use of unsubstituted guanidine can sometimes lead to low yields.[1] The substitution on the guanidine core, as in 1-phenylguanidine, can modulate its basicity and steric environment, potentially influencing its catalytic activity.
To provide a framework for comparison, the table below summarizes the performance of various catalysts in the Biginelli reaction, including data for related guanidine-based catalysts and other common organocatalysts. It is important to note that direct quantitative comparison is challenging due to variations in substrates, solvents, and reaction temperatures across different studies.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidine Hydrochloride | Benzaldehyde | Ethyl Acetoacetate | Urea | DMF | Not Specified | Not Specified | Good | |
| Triazone-protected guanidine | Various | Various | Urea | DMF | 70 | 12 | 62-86 | [1] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Benzaldehyde | Amine | Toluene | Not Specified | Not Specified | Not Specified | High | |
| Chiral Guanidine | Anthrone | N-phenylmaleimide | THF | -15 | 64 | 51 | [2] | |
| Various Lewis Acids | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | Room Temp. | Variable | Variable | [2] |
Note: Data for this compound in a directly comparable Biginelli reaction was not available in the reviewed literature. The table illustrates the performance of other guanidine-based catalysts to provide a benchmark.
Experimental Protocols
To facilitate the evaluation and application of these catalysts, detailed experimental protocols for representative reactions are provided below.
General Experimental Protocol for a Guanidine-Catalyzed Biginelli Reaction
This protocol is a generalized procedure based on established methods for the Biginelli reaction using a guanidine-based catalyst.[1][3]
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Guanidine-based catalyst (e.g., this compound, TBD) (10-20 mol%)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and the guanidine-based catalyst.
-
Add the chosen solvent (if not a solvent-free reaction).
-
Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, pour the reaction mixture into cold water and stir until a solid precipitate.
-
Filter the product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.
Reaction Mechanisms and Catalytic Cycles
The catalytic activity of guanidines in the Biginelli reaction is attributed to their ability to act as Brønsted bases, activating the urea or thiourea component. The proposed catalytic cycle involves the following key steps:
-
Activation of Urea: The guanidine catalyst deprotonates the urea, increasing its nucleophilicity.
-
Aldimine Formation: The aldehyde reacts with the activated urea to form an acyliminium ion intermediate.
-
Enolate Formation: The catalyst can also facilitate the enolization of the β-ketoester.
-
Michael Addition: The enolate of the β-ketoester attacks the acyliminium ion in a Michael-type addition.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyrimidine product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.
Experimental Workflow
The general workflow for evaluating the efficacy of a catalyst in a given reaction, such as the Biginelli synthesis, is outlined below.
Caption: General experimental workflow for comparing catalyst efficacy.
Conclusion
References
- 1. Highly enantioselective organocatalytic Biginelli and Biginelli-like condensations: reversal of the stereochemistry by tuning the 3,3'-disubstituents of phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-Phenylguanidine Carbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-Phenylguanidine carbonate and details the analytical methodologies crucial for validating its chemical structure. The information presented is intended to support researchers in the synthesis and characterization of this compound, which serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Synthesis of this compound: A Comparison of Two Methods
Two primary methods for the synthesis of this compound are prevalent in the literature. The first is a traditional aqueous route involving the reaction of aniline hydrochloride with cyanamide, followed by precipitation with a carbonate salt. A more recent, alternative approach utilizes carbon dioxide directly in the reaction, presenting a potentially more environmentally benign and cost-effective process.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Aqueous Aniline Hydrochloride Route | Method 2: Direct Carbon Dioxide Route |
| Starting Materials | Aniline, Hydrochloric Acid, Cyanamide, Sodium Carbonate | Aniline, Carbon Dioxide, Cyanamide |
| Key Reaction Steps | 1. Formation of aniline hydrochloride. 2. Reaction with aqueous cyanamide. 3. Precipitation with sodium carbonate. | 1. Synthesis of aniline bicarbonate using CO2. 2. Reaction with cyanamide solution under a CO2 system. |
| Reported Yield | ~93-94%[1] | >85%[2] |
| Advantages | Established and well-documented procedure. | Utilizes inexpensive and readily available CO2, potentially reducing production costs and carbon emissions. Fewer reaction steps. |
| Disadvantages | Involves multiple steps and the use of strong acid. Generation of wastewater. | May require specialized equipment for handling gaseous reagents. |
Structural Validation of this compound
Accurate structural elucidation of the synthesized this compound is paramount. A combination of spectroscopic techniques provides comprehensive validation.
Table 2: Spectroscopic Data for Structural Validation of this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and exchangeable protons of the guanidinium and carbonate/bicarbonate moieties. (Data available on SpectraBase) |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the guanidinium carbon, and the carbonate/bicarbonate carbon. (Data available on SpectraBase) |
| FTIR | Characteristic absorption bands for N-H stretching of the guanidinium group, C=N stretching, aromatic C-H and C=C stretching, and vibrations of the carbonate ion. (Data available on SpectraBase) |
| Mass Spectrometry | Molecular ion peak corresponding to the 1-phenylguanidinium cation. |
| Melting Point | 147-150 °C (with decomposition)[1] |
Experimental Protocols
Synthesis Method 1: Aqueous Aniline Hydrochloride Route
This protocol is adapted from the procedure described in patent EP0560726A2.[1]
-
To 98.2 g (1.0 mol) of aniline, add 32% hydrochloric acid until a pH of approximately 2.5 is reached.
-
Heat the resulting aniline hydrochloride solution to 87 °C with stirring.
-
Slowly add 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) over 1 hour.
-
Shortly before the completion of the cyanamide addition, add another 16.8 g (0.15 mol) of 32% HCl.
-
After stirring for 3 hours at 87 °C, cool the solution to 60 °C.
-
In a separate vessel, prepare a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water.
-
Add the reaction mixture to the sodium carbonate solution over 30 minutes with stirring.
-
Cool the mixture to 5 °C to facilitate the precipitation of this compound.
-
Filter the crystalline precipitate, wash with cold water, and dry under vacuum.
Synthesis Method 2: Direct Carbon Dioxide Route
This protocol is based on the method outlined in patent CN103145589A.[2]
-
In a suitable reactor, charge aniline and the mother liquor from a previous batch (if available).
-
Cool the mixture to 10-20 °C and bubble carbon dioxide gas through the system for 1-2 hours, maintaining a pH of 6-8 to form aniline bicarbonate.
-
Slowly add a cyanamide solution to the reaction mixture. The molar ratio of aniline to cyanamide should be approximately 1:1.1-1.5.
-
After the reaction is complete, cool the system to 0-10 °C to crystallize the product.
-
Filter the product, wash with cold water, and dry under vacuum at 50-60 °C.
Structural Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and compare the chemical shifts and coupling constants with reference data from databases such as SpectraBase.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound and compare them with reference spectra.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent.
-
Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).
-
Identify the molecular ion peak corresponding to the protonated 1-phenylguanidine.
Visualizing the Synthesis and Biological Context
To further aid in the understanding of the synthesis process and a potential biological application of phenylguanidine derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and validation of this compound.
Phenylguanidine derivatives have been investigated as inhibitors of urokinase, a serine protease involved in cancer progression. The following diagram illustrates a simplified urokinase signaling pathway.
Caption: Simplified urokinase signaling pathway and the inhibitory action of 1-Phenylguanidine.
References
Navigating the Landscape of Guanylation: A Guide to Alternatives for 1-Phenylguanidine Carbonate
For researchers, scientists, and professionals in drug development, the introduction of a guanidinyl group is a critical step in the synthesis of a vast array of bioactive molecules. While 1-Phenylguanidine carbonate has been a traditional reagent for this transformation, a host of modern alternatives offer significant advantages in terms of reactivity, substrate scope, and milder reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal guanylation strategy.
The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceuticals. The choice of the guanylating agent is paramount, directly influencing reaction efficiency, the compatibility with other functional groups, and the ease of purification of the final product. This comparison focuses on the performance of contemporary reagents that serve as powerful alternatives to this compound.
Performance Comparison of Guanylating Agents
The selection of a suitable guanylating agent is often a balance between reactivity, stability, cost, and the specific nature of the amine substrate. The following tables summarize the performance of several common classes of alternative reagents based on available experimental data.
Table 1: Guanidinylation of Primary Amines
| Guanylating Reagent/System | Amine Substrate | Solvent | Conditions | Yield (%) | Reference |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Dichloromethane | Room Temp, 30 min | >95 | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | DMF | Room Temp, 20 h | 80 | [2] |
| N,N'-Di-Boc-thiourea + Mukaiyama's Reagent | Benzylamine | Dichloromethane/THF | Not specified | 91 | [3] |
| N,N'-Di-Boc-thiourea + TCT | Aniline | Not specified | Not specified | High | [4] |
| Cyanamide + Sc(OTf)₃ | p-Methoxyaniline | Water | 100 °C, 2 days | 95 | [5] |
| N,N'-Dicyclohexylcarbodiimide + ZnEt₂ | 4-(Dimethylamino)aniline | THF | Not specified | 95 | [6] |
Table 2: Guanidinylation of Secondary and Hindered Amines
| Guanylating Reagent/System | Amine Substrate | Solvent | Conditions | Yield (%) | Reference |
| N,N'-Di-Boc-N''-triflylguanidine | Diisopropylamine | Dichloromethane | Room Temp, 1 h | High | [4][7] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N-Methylbenzylamine | DMF | Room Temp, 20 h | 65 | [2] |
| N,N'-Di-Boc-thiourea + TCT | Cyclic secondary amines | Not specified | Not specified | High | [4] |
| N,N'-Di-Boc-N''-triflylguanidine | Hindered secondary amines | Not specified | Not specified | High | [4] |
| Acylcyanamide + TMSCl | Hindered amines | Not specified | Room Temp, extended time | Competent | [8] |
Key Considerations for Reagent Selection
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A widely used, commercially available, and stable reagent effective for guanylating primary and some secondary amines, generally providing good yields.[4]
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): Known for its high reactivity, this agent is particularly useful for guanylating weakly nucleophilic and sterically hindered amines.[4][9] However, it may be less stable and more expensive.[4]
-
Di-Boc-thiourea with an Activating Agent (e.g., Mukaiyama's reagent, TCT, HgCl₂): This approach offers a cost-effective alternative. The use of cyanuric chloride (TCT) is an environmentally friendlier option compared to heavy metal salts like mercuric chloride.[10] This method is effective for a range of primary and secondary amines.[10]
-
Catalytic Guanylation with Carbodiimides or Cyanamides: Modern catalytic methods using reagents like scandium(III) triflate or zinc compounds are highly efficient and atom-economical, representing a greener approach to guanylation.[5][11]
Experimental Protocols
Detailed and reproducible protocols are crucial for successful guanylation reactions. Below are representative procedures for some of the key alternative reagents.
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is adapted for a generic primary amine.[7][12]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.
Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This is a general procedure for the guanylation of primary or secondary amines.[4]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)
-
Suitable solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the amine in a suitable solvent, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 3: Guanylation using N,N'-Di-Boc-thiourea with Mukaiyama's Reagent
This protocol provides an alternative to using heavy-metal activators.[3]
Materials:
-
N,N'-Di-Boc-thiourea
-
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)
-
Amine
-
Solvent (e.g., Dichloromethane/THF)
Procedure:
-
Dissolve N,N'-Di-Boc-thiourea and the amine in the chosen solvent.
-
Add Mukaiyama's reagent to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and purify the product by standard methods.
Visualizing the Process
To better understand the processes involved in guanylation, the following diagrams illustrate a general experimental workflow and the logical relationships between different classes of guanylating agents.
Caption: A general experimental workflow for a guanylation reaction.
Caption: Logical relationships between different classes of guanylating agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection for Bioactive Quinoline Synthesis
The strategic selection of a catalyst is paramount in the synthesis of bioactive heterocycles, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalysts for the synthesis of quinolines, a significant class of nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry. The following sections present a quantitative comparison of catalyst performance, detailed experimental protocols, and a visual representation of a typical experimental workflow to assist researchers in making informed decisions for their synthetic strategies.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in quinoline synthesis is assessed by several key metrics, including reaction yield, time, and conditions such as temperature and the use of a solvent. The choice of catalyst, which can range from transition metals to metal-free systems and nanocatalysts, significantly impacts these outcomes.[1] Below is a summary of the performance of various catalysts in the synthesis of quinoline derivatives, showcasing the diversity of available methods.
| Catalyst System | Reaction Type | Substrates | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition Metal Catalysis | ||||||
| Ru-NNN Pincer Complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Secondary alcohol | 120 | 6 | up to 96% | [2] |
| Ni(MeTAA) | Acceptorless Dehydrogenative Coupling | o-Aminobenzyl alcohol, Ketone | 90 | 12-24 | up to 89% | [2] |
| Cp*Co(III) | C-H Annulation | N-pivaloyl-aniline, alkyne | 120 | 12 | 99% | [2] |
| Palladium | Cross-Coupling | o-iodoanilines, ynamides | N/A | N/A | 4-94% | [3] |
| Nickel | Dehydrogenative Coupling | 2-aminobenzyl alcohol, 1-phenylethanol | 80 | N/A | N/A | [4] |
| Manganese(I)-NN complex | Acceptorless Dehydrogenative Condensation | Secondary alcohols, amino alcohols | 110 | 12 | 45-89% | [4] |
| Metal-Free Catalysis | ||||||
| Trifluoromethanesulfonic acid (TFA) | Condensation | 2-aminoaryl ketones, α-methylene carbonyls | N/A | N/A | N/A | [1] |
| Ionic Liquid ([Hbim]BF₄) | Friedländer Synthesis | 2-aminobenzaldehyde, ketone | RT (ultrasound) | 10 min | 84% | [5] |
| Ionic Liquid ([Msim]Cl) | Friedländer Synthesis | 2-aminobenzaldehyde, ketone | 100 | 70 min | 98% | [5] |
| Nanocatalysis | ||||||
| Fe₃O₄-supported ionic liquid | Condensation | 2-aminoaryl ketone, α-methylene carbonyl | 60-100 | 2 | N/A | [1] |
| Fe₃O₄-IL-HSO₃⁻ | Friedländer Synthesis | 2-aminobenzaldehyde, ketone | 70 | 35 min | 95% | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. Below are representative procedures for nanocatalyst- and ionic liquid-catalyzed quinoline syntheses.
Protocol 1: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst [1]
-
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
If the reaction is not solvent-free, add ethanol as the solvent.
-
The reaction mixture is stirred at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.
-
The solvent (if used) is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.
-
Protocol 2: Ionic Liquid-Catalyzed Friedländer Synthesis of Quinolines under Solvent-Free Conditions [5]
-
Materials:
-
2-aminobenzaldehyde or related ketone (1 mmol)
-
Ketone with an α-methylene group (1.2 mmol)
-
Acidic ionic liquid (e.g., [Msim]Cl) (1.3 mmol%)
-
-
Procedure:
-
Combine the 2-aminoaryl aldehyde/ketone and the α-methylene ketone in a reaction vessel.
-
Add the acidic ionic liquid catalyst to the mixture.
-
Heat the solvent-free reaction mixture to the specified temperature (e.g., 100°C).
-
Stir the reaction for the designated time (e.g., 70 minutes), monitoring completion by TLC.
-
After the reaction is complete, the product can be isolated and purified, often by direct crystallization or chromatographic methods.
-
The ionic liquid, being immiscible with many organic solvents, can often be recovered and reused.
-
Visualizing the Experimental Workflow
To aid in the conceptualization of a comparative study, the following diagram illustrates a generalized workflow for evaluating the efficacy of different catalysts in quinoline synthesis.
The synthesis of bioactive heterocycles is a dynamic field of research, with ongoing efforts to develop more efficient and sustainable catalytic systems.[6] The choice between transition metal catalysts, metal-free alternatives, and nanocatalysts will depend on the specific requirements of the synthesis, including desired yield, reaction conditions, cost, and environmental considerations.[1][4] This guide provides a foundational comparison to aid researchers in navigating these choices.
References
Safety Operating Guide
Safe Disposal of 1-Phenylguanidine Carbonate: A Procedural Guide
The proper disposal of 1-Phenylguanidine carbonate is critical for ensuring laboratory safety and environmental protection. As a compound used in various research and development applications, including pharmaceutical synthesis, understanding its properties and handling requirements is essential.[1][2] Improper disposal can lead to the generation of toxic gases and environmental contamination.[1][3] This guide provides a step-by-step procedure for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as causing skin irritation and serious eye damage and may cause an allergic skin reaction.[4] Some data also suggests it can be harmful to aquatic life.[3][4]
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5][6]
-
Body Protection: Wear appropriate protective clothing.[5]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth with water. Do NOT induce vomiting.[5][7]
-
Inhalation: Remove to fresh air. If symptoms persist, call a physician.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related guanidine compounds. This information is essential for risk assessment and proper handling.
| Property | Value | Source |
| Physical State | Powder / Solid | |
| Appearance | White | |
| Odor | Odorless | |
| pH | 11.2 (40 g/L water solution) | |
| Melting Point | 149-153 °C or 267-270 °C (varies by source) | [2] |
| Specific Gravity | 1.25 | |
| Ecotoxicity (related compound) | LC50: > 100 mg/L, 96h (Danio rerio) | [7] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of solid this compound waste and contaminated solutions. The cardinal rule is to never mix guanidine-containing waste with bleach (hypochlorite) or strong acids , as this can liberate highly toxic gas.[3]
Methodology for Solid Waste Disposal
-
Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the date accumulation started and any other information required by your institution's Environmental Health and Safety (EHS) office.[9]
-
-
Storage:
-
Disposal:
Methodology for Liquid Waste Disposal (Contaminated Solutions)
-
Collection:
-
Segregation & pH Management:
-
CRITICAL: Do not mix guanidine-containing liquid waste with acidic waste streams or solutions containing bleach.[3]
-
Given the high pH of this compound solutions, it is generally advisable to keep this waste stream separate and basic. Do not attempt to neutralize with strong acids without a specific, validated protocol and proper ventilation, due to the risk of toxic gas evolution.[3]
-
-
Labeling:
-
Label the container clearly with "Hazardous Waste: this compound Solution" and list all chemical constituents and their approximate concentrations.[9]
-
-
Storage:
-
Store the sealed liquid waste container in a designated secondary containment area, segregated from acids and other incompatible materials.[9]
-
-
Disposal:
-
Dispose of the container through your institution's approved hazardous waste program.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.it [fishersci.it]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. msd.com [msd.com]
Essential Safety and Logistics for Handling 1-Phenylguanidine Carbonate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1-Phenylguanidine carbonate, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1] According to the Global Harmonized System (GHS), it is categorized as Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Eye Damage/Irritation Category 2.[1] Some classifications also indicate it may cause an allergic skin reaction and serious eye damage.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Recommended PPE | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must meet ANSI Z.87.1 1989 standard. A face shield may be required for large quantities or when there is a risk of splashing.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile) and a lab coat | Gloves should be inspected before use and changed immediately upon contact with the chemical.[3] A Nomex® laboratory coat with cotton clothing underneath is recommended.[3] |
| Respiratory Protection | N95 dust mask or a respirator | Required when engineering controls are insufficient to maintain exposure below permissible limits, especially in poorly ventilated areas or when handling fine powders.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[4]
-
Clear the workspace of any incompatible materials, such as strong oxidizers, acids, and bases.[1]
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE recommendations outlined in Table 1.
-
Ensure all PPE is correctly sized and in good condition.
3. Weighing and Dispensing:
-
Handle the solid material carefully to avoid generating dust.
-
Use non-sparking tools for scooping and transferring the compound.[1]
-
Keep containers tightly closed when not in use.[1]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Clean and decontaminate the work area and any equipment used.
-
Properly doff and dispose of single-use PPE.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Method | Regulatory Compliance |
| Unused Product and Contaminated Materials | Dispose of as hazardous chemical waste.[1] Incineration or landfill at a permitted waste management facility is recommended.[1] | Follow all local, regional, and national regulations for hazardous waste disposal.[1] |
| Empty Containers | Triple rinse the container.[1] Puncture or crush the container to prevent reuse before disposal in a licensed landfill or recycling facility.[1] | Adhere to institutional and local guidelines for chemical container disposal. |
Emergency Procedures
In the event of an accidental release or exposure, immediate action is necessary.
-
Spill: Evacuate the area and prevent dust formation.[1] Use non-sparking tools to sweep up the material and collect it in a tightly sealed container for disposal.[1] Ventilate the area and wash the spill site with soap and water.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]
-
Ingestion: Rinse mouth and call a physician or poison control center immediately.[4]
References
- 1. Phenyl Guanidine Carbonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 2. Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
